molecular formula C9H12FN B144870 4-(1-Fluoro-2-methylpropyl)pyridine CAS No. 138761-51-0

4-(1-Fluoro-2-methylpropyl)pyridine

Cat. No.: B144870
CAS No.: 138761-51-0
M. Wt: 153.2 g/mol
InChI Key: MDRMNNLBFNXRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Fluoro-2-methylpropyl)pyridine is a chemical compound of significant interest in medicinal chemistry and agrochemical research due to its incorporation of a fluorine atom onto a pyridine scaffold. The pyridine ring is a ubiquitous heterocycle in bioactive molecules, prized for its influence on a compound's solubility, bioavailability, and metabolic stability . The strategic introduction of fluorine, as seen in the 1-fluoro-2-methylpropyl side chain, is a common tactic in modern drug design. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, membrane permeability, and overall pharmacokinetic profile, often leading to enhanced efficacy and stability . This structural motif makes it a valuable building block for researchers developing novel therapeutic agents. Fluorinated pyridine derivatives are extensively explored for their potential in creating new antibiotics to combat multidrug-resistant pathogens , as well as in anticancer research, where similar compounds have demonstrated potent inhibitory activity against critical targets like topoisomerase IIα . Furthermore, the compound serves as a key intermediate in the synthesis of advanced materials and agrochemicals, with many recently developed pesticides featuring innovative pyridine-based structures . As a versatile fluorinated synthon, this compound provides a crucial tool for hit-to-lead optimization and the discovery of new biological activities. For Research Use Only. Not for diagnostic or therapeutic use. This product is intended for use by qualified researchers and professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138761-51-0

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

IUPAC Name

4-(1-fluoro-2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3

InChI Key

MDRMNNLBFNXRPF-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=NC=C1)F

Canonical SMILES

CC(C)C(C1=CC=NC=C1)F

Synonyms

Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Characterization of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic synthesis and characterization of 4-(1-Fluoro-2-methylpropyl)pyridine , a structural motif increasingly relevant in medicinal chemistry as a metabolically stable bioisostere of benzylic alcohols and ethers.

The introduction of a fluorine atom at the benzylic position (α-to-heterocycle) significantly modulates the physicochemical properties of the parent scaffold:

  • Lipophilicity: Increases LogP, enhancing membrane permeability.

  • Metabolic Stability: Blocks benzylic oxidation (a common clearance pathway by CYP450).

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen, potentially reducing hERG liability.

This guide prioritizes a Nucleophilic Deoxofluorination strategy, addressing the specific challenge of "styrene-like" elimination common to pyridine-alkyl systems.

Retrosynthetic Analysis & Strategic Planning

The target molecule features a secondary fluoride at a benzylic-like position relative to an electron-deficient heterocycle (pyridine). The most direct disconnection is the C–F bond , tracing back to the corresponding alcohol.

Structural Disconnection
  • Target: this compound

  • Precursor: 1-(Pyridin-4-yl)-2-methylpropan-1-ol

  • Starting Materials: 4-Pyridinecarboxaldehyde + Isopropylmagnesium Chloride (Grignard).

Critical Process Challenges
  • Elimination vs. Substitution: The carbocation intermediate formed during fluorination is stabilized by the pyridine ring, making it prone to E1 elimination to form 4-(2-methylprop-1-en-1-yl)pyridine (alkene impurity).

  • Safety: Standard reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable.[1]

  • Purification: The amine byproducts of DAST can complex with the pyridine nitrogen, complicating workup.

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (Grignard Addition)

Reaction:



Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and addition funnel.

  • Reagents: Charge 4-pyridinecarboxaldehyde (10.7 g, 100 mmol) in anhydrous THF (100 mL). Cool to -78°C.[2]

  • Addition: Add Isopropylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Slowly add saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Yield Target: >85%

    • Validation: 1H NMR (Diagnostic: doublet for isopropyl methyls, doublet of doublets for carbinol proton).

Phase 2: Deoxofluorination (The Critical Step)

Selection of Reagent: While DAST is the historical standard, this guide recommends Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability, or XtalFluor-E for scale-up safety. The protocol below uses DAST due to its ubiquity in discovery labs, with specific safety controls.

Protocol:

  • Safety Check: Ensure blast shield is in place. DAST reacts violently with water and glass (etching). Use plastic syringes.

  • Solvent: Anhydrous DCM (Dichloromethane) is preferred over THF to minimize ether cleavage and improve S_N2 character.

  • Procedure:

    • Dissolve 1-(Pyridin-4-yl)-2-methylpropan-1-ol (1.51 g, 10 mmol) in anhydrous DCM (30 mL) in a Teflon or chemically resistant flask.

    • Cool to -78°C . Crucial: Higher temperatures favor elimination.

    • Add DAST (1.61 g, 1.3 mL, 10 mmol) dropwise via syringe over 10 minutes.

    • Stir at -78°C for 1 hour.

    • Allow to warm only to 0°C (Do not reflux). Monitor by TLC/LCMS.

  • Quench (Exothermic): Pour the reaction mixture slowly into a stirred beaker of saturated NaHCO3 (50 mL) at 0°C. Caution: CO2 evolution.

  • Workup: Extract with DCM (3 x 30 mL). Wash with water. Dry over MgSO4.

  • Purification: The product is a basic amine. Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking. Elute with Hexane/EtOAc (9:1).

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic

Synthesis_Pathway SM1 4-Pyridinecarboxaldehyde Inter Intermediate Alcohol 1-(pyridin-4-yl)-2-methylpropan-1-ol SM1->Inter Nucleophilic Addition Reagent1 i-PrMgCl (THF, -78°C) Reagent1->Inter Product Target: This compound Inter->Product Deoxofluorination (SN1/SN2 Mix) SideProduct Side Product: Alkene (Elimination) Inter->SideProduct E1 Elimination (If T > 0°C) Reagent2 DAST or Deoxo-Fluor (DCM, -78°C) Reagent2->Product

Caption: Synthetic route emphasizing the critical temperature control required to avoid elimination byproducts.

Diagram 2: Mechanistic Causality (DAST Activation)

Mechanism Alcohol Alcohol Substrate (R-OH) Activated Activated Intermediate (R-O-SF2-NEt2) Alcohol->Activated HF elimination DAST DAST Reagent (Et2N-SF3) DAST->Activated Carbocation Benzylic Carbocation (Stabilized by Pyridine) Activated->Carbocation SN1 (Ionization) Major Pathway Target Alkyl Fluoride (Substitution) Activated->Target SN2 (Inversion) Minor Pathway Carbocation->Target F- Attack Alkene Alkene (Elimination) Carbocation->Alkene -H+ (Loss of Proton)

Caption: Mechanistic bifurcation showing how the benzylic carbocation drives both product formation and elimination.

Characterization & Validation

Trust in the synthesis is established through rigorous spectral analysis. The fluorine atom provides a unique handle for NMR verification.[3][4]

19F NMR Spectroscopy (The Gold Standard)
  • Chemical Shift: Expected signal at

    
     -170 to -185 ppm  (relative to CFCl3).
    
    • Note: Benzylic fluorides are typically deshielded compared to primary alkyl fluorides (-218 ppm).

  • Multiplicity: Doublet of doublets (dd).

    • Coupling to the geminal proton (H-C-F).

    • Coupling to the vicinal proton (H-C-C-F).

1H NMR Spectroscopy
  • Geminal Proton (H-C-F): This proton will appear as a wide doublet of doublets (or multiplet) around

    
     5.2 - 5.6 ppm .
    
    • Coupling Constant (

      
      ):  The definitive signature. Look for a large coupling constant of 44–48 Hz . This confirms the H and F are on the same carbon.
      
  • Aromatic Region: Two doublets (AA'BB' system) for the 4-substituted pyridine ring (

    
     8.5 ppm and 7.2 ppm).
    
Data Summary Table
ParameterExpected ValueStructural Insight
Physical State Colorless Oil / Low-melting solidLipophilic pyridine derivative.
19F NMR Shift

-175 ppm (approx)
Confirms secondary benzylic fluoride.

Coupling
46 HzConfirms geminal H-F bond (Success).
MS (ESI+) [M+H]+ = 154.1Parent mass verification.
Key Impurity

6.0-6.5 ppm (Olefinic H)
Presence of elimination byproduct.

Safety & Handling (Self-Validating Protocols)

  • HF Generation: Deoxofluorination releases HF equivalents. All glassware must be rinsed with saturated sodium bicarbonate immediately after use. Do not use glass syringes (etching risk); use polypropylene.

  • Thermal Runaway: DAST decomposes exothermically above 50°C (detonation hazard). Never distill the neat reaction mixture.

  • Storage: The final fluorinated pyridine is stable at room temperature but should be stored under argon to prevent N-oxidation or hydrolysis over long periods.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides."[5] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Nielsen, M. K., et al. (2015).[1] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1][6][7] Journal of the American Chemical Society, 137(30), 9571–9574.[6] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Reich, H. J. (2020).[8] "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 4-(1-Fluoro-2-methylpropyl)pyridine

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The title compound, this compound, combines a key pharmacophore, the pyridine ring, with a fluorinated alkyl substituent. The specific placement of the fluorine atom at the benzylic-equivalent position and the presence of a chiral center introduce structural complexity that requires rigorous spectroscopic analysis for unambiguous characterization. This guide outlines the critical spectroscopic methodologies and expected data for confirming the synthesis and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or a secondary internal standard may be used, though modern spectrometers can reference internally.

  • Spectrometer Setup and Data Acquisition :

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • To confirm assignments, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C), and HMBC (Heteronuclear Multiple Bond Correlation, ¹H-¹³C) should be performed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be crucial for identifying the connectivity of the alkyl chain and its position on the pyridine ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-2', H-6' (Pyridine)8.5 - 8.7Doublet (d)~5-6Protons alpha to the pyridine nitrogen are deshielded.
H-3', H-5' (Pyridine)7.2 - 7.4Doublet (d)~5-6Protons beta to the pyridine nitrogen.
H-1 (CHF)5.0 - 5.5Doublet of doublets of quartets (ddq)J(H-F) ≈ 45-50, J(H-H2) ≈ 4-6Deshielded by both the fluorine and the pyridine ring. Coupled to F, H-2, and the two methyl groups (if diastereotopic).
H-2 (CH)2.0 - 2.5Multiplet (m)-Coupled to H-1 and the two methyl groups.
CH₃ (x2)0.9 - 1.2Doublet (d)~7Diastereotopic methyl groups due to the chiral center at C-1. May appear as two distinct doublets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework and the influence of the electronegative fluorine atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz) Rationale
C-4' (Pyridine)155 - 160Singlet (s)-Quaternary carbon attached to the alkyl group.
C-2', C-6' (Pyridine)148 - 152Singlet (s)-Carbons alpha to the pyridine nitrogen.
C-3', C-5' (Pyridine)120 - 125Singlet (s)-Carbons beta to the pyridine nitrogen.
C-1 (CHF)90 - 98Doublet (d)¹J(C-F) ≈ 170-190Large one-bond coupling to fluorine is characteristic.
C-2 (CH)30 - 35Doublet (d)²J(C-F) ≈ 20-25Two-bond coupling to fluorine.
CH₃ (x2)15 - 20Doublet (d)³J(C-F) ≈ 5-10Three-bond coupling to fluorine. May appear as two distinct doublets.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment and provides a clear signal for the fluorine-containing moiety.[2]

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
C-1 Fluorine-170 to -190Doublet of multiplets (dm)J(F-H1) ≈ 45-50The chemical shift is typical for an alkyl fluoride. The multiplicity arises from coupling to the adjacent proton.
NMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 F19 1D ¹⁹F NMR C13->F19 TwoD 2D NMR (COSY, HSQC, HMBC) F19->TwoD process Process Spectra TwoD->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) is a modern, simple method requiring only a small drop of the sample.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3100 - 3000Medium-WeakStretching of C-H bonds on the pyridine ring.
Aliphatic C-H Stretch2980 - 2850StrongStretching of C-H bonds in the methyl and propyl groups.
C=N, C=C Stretch (Pyridine)1600 - 1450Medium-StrongCharacteristic ring stretching vibrations of the pyridine moiety.[3]
C-F Stretch1150 - 1050StrongA strong, characteristic absorption for an alkyl fluoride.[4]
IR Spectroscopy Workflow Visualization

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Thin Film or Apply to ATR Crystal acquire Record Spectrum (4000-400 cm⁻¹) prep->acquire identify Identify Key Functional Group Bands acquire->identify confirm Confirm Presence of Pyridine and C-F Bond identify->confirm

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that will primarily show the protonated molecular ion [M+H]⁺.

  • Data Acquisition : Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum Data
  • Molecular Formula : C₁₀H₁₄FN

  • Exact Mass : 167.1110 g/mol

  • Molecular Ion (M⁺˙) or [M+H]⁺ : m/z = 167 (or 168 for ESI)

Predicted Fragmentation Pattern (EI-MS)

Under EI conditions, the molecular ion will likely undergo fragmentation. Key predicted fragments include:

m/z Proposed Fragment Structure Fragmentation Pathway
152[M - CH₃]⁺Loss of a methyl radical.
124[M - C₃H₇]⁺Loss of an isopropyl radical (alpha-cleavage).
108[C₅H₄N-CH₂]⁺Benzylic cleavage with loss of C₃H₆F.
92[C₅H₄N]⁺Loss of the entire alkyl fluoride side chain.
Mass Spectrometry Workflow Visualization

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis intro Introduce Sample (e.g., LC-MS, GC-MS) ionize Ionize Sample (EI or ESI) intro->ionize analyze Analyze m/z in Mass Analyzer ionize->analyze mol_ion Identify Molecular Ion analyze->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag confirm Confirm Molecular Weight & Structure frag->confirm

Caption: Workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of this compound. By combining the detailed connectivity information from multidimensional NMR, the functional group confirmation from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their synthesized material. These predicted data serve as a benchmark for the empirical results, enabling a self-validating system for the characterization of this and related novel fluorinated pyridine compounds.

References

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • ResearchGate. (2025). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate.
  • PubChem . (2026). 4-Fluoro-2-[4-(2-methylpropyl)phenyl]pyridine. Available at: [Link]

  • ResearchGate . (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]

  • Royal Society of Chemistry . A reusable polymer anchored pyridine mediated formal [4 + 1] annulation reaction for the diastereoselective synthesis of 2,3-dihydrobenzofurans. Available at: [Link]

  • NIST WebBook . Pyridine, 4-propyl-. Available at: [Link]

  • PubMed . (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Available at: [Link]

  • Canadian Science Publishing . PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Available at: [Link]

  • ResearchGate . Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives | Request PDF. Available at: [Link]

  • MDPI . (1989). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Available at: [Link]

  • PMC . (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Available at: [Link]

  • MDPI . (2022). Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands. Available at: [Link]

  • ResearchGate . 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

  • bioRxiv . (2022). MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. Available at: [Link]

  • SciSpace . The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides.. Available at: [Link]

  • ACS Publications . (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Available at: [Link]

  • Varian Inc. (2001). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Available at: [Link]

  • National Genomics Data Center . OLB-PM-39009909. Available at: [Link]

Sources

Computational Profiling of Fluorinated Pyridines: A Case Study of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico prediction of 4-(1-Fluoro-2-methylpropyl)pyridine properties Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, often employed to modulate pKa, enhance metabolic stability, and alter lipophilicity without significant steric penalty. This technical guide details the in silico characterization of This compound , a structural motif representing a bioisosteric replacement for isobutyl-substituted pyridines.

This guide moves beyond simple property calculation, establishing a rigorous, self-validating computational pipeline. We utilize Density Functional Theory (DFT) for electronic characterization and consensus QSAR modeling for ADME-Tox profiling, providing a blueprint for evaluating similar fluorinated intermediates in drug discovery.

Molecular Architecture & Quantum Mechanical Analysis

The Structural Hypothesis

The molecule consists of a pyridine core substituted at the C4 position with a 1-fluoro-2-methylpropyl group.

  • SMILES: CC(C)C(F)c1ccncc1

  • Chirality: The benzylic carbon (C1 of the propyl chain) is a chiral center. While scalar properties (MW, LogP) remain constant between enantiomers, vector properties (dipole moment, binding affinity) will diverge.

DFT Protocol for Electronic Profiling

To accurately predict reactivity, we must move beyond molecular mechanics. The high electronegativity of fluorine induces significant inductive effects (-I) that propagate to the pyridine nitrogen.

Experimental Logic: Standard force fields often fail to capture the "Gauche effect" prevalent in organofluorines. We employ DFT to optimize geometry and calculate the Electrostatic Potential (ESP) map, which serves as a predictor for ligand-target electrostatic complementarity.

The Protocol:

  • Conformational Search: Generate low-energy conformers using the PM6 semi-empirical method to handle the rotatable bonds of the isobutyl group.

  • Geometry Optimization: Refine the global minimum using B3LYP/6-311G(d,p) . This basis set includes polarization functions essential for describing the electron-rich fluorine atom.

  • Frequency Calculation: Confirm the stationary point (no imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.
    
Visualization: The QM Pipeline

The following diagram illustrates the decision logic for the Quantum Mechanical workflow.

QM_Pipeline cluster_0 Electronic Profiling Input Input Structure (SMILES) ConfSearch Conformational Search (PM6/MMFF94) Input->ConfSearch DFT_Opt Geometry Opt (B3LYP/6-311G**) ConfSearch->DFT_Opt Lowest Energy Conformer Freq_Check Frequency Check (Imaginary Freq = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Fail (Re-optimize) ESP_Map ESP Map Generation (Charge Distribution) Freq_Check->ESP_Map Pass pKa_Calc pKa Prediction (Thermodynamic Cycle) Freq_Check->pKa_Calc Pass

Figure 1: Quantum Mechanical workflow ensuring geometric stability before property calculation.

Physicochemical & ADME Profiling (Consensus Modeling)

Reliable prediction requires a "Consensus Approach"—averaging results from multiple algorithms to mitigate the bias of any single training set. We utilize the methodology underpinning SwissADME [1].

Lipophilicity (LogP) & Solubility

The introduction of fluorine typically increases lipophilicity (


) compared to a hydroxyl group but may lower it slightly or keep it neutral compared to a hydrogen, depending on the hydration shell structure.

Predicted Data Profile:

PropertyMethodPredicted Value (Approx)Interpretation
Consensus LogP Average (iLOGP, XLOGP3, MLOGP)2.6 – 2.9 Moderately lipophilic. Ideal for oral bioavailability (Rule of 5 compliant).
Log S (ESOL) Topological-3.1 (Soluble) Good aqueous solubility for formulation.
TPSA Topological Polar Surface Area12.9 Ų Driven solely by the Pyridine N. Highly permeable (BBB penetrant).
pKa (Pyridine N) Hammett Equation / QM~4.2 – 4.5 Critical Insight: The benzylic fluorine exerts a strong electron-withdrawing effect, lowering the basicity of the pyridine (typically pKa ~5.2) by ~1 log unit.[1]
Drug-Likeness Filters
  • Lipinski Rule of 5: 0 Violations.[2]

  • Veber Filter: Rotatable bonds < 10 (Actual: 3), TPSA < 140. Pass.

  • Blood-Brain Barrier (BBB): Due to low TPSA and moderate LogP, this molecule is predicted to be BBB Permeant .

Metabolic Stability & Safety (The Safety Filter)

This is the most critical section for lead optimization. The 1-fluoro-2-methylpropyl group is designed specifically to block metabolic soft spots.

Metabolic Blocking (CYP450)

In non-fluorinated isobutylpyridine, the benzylic position is the primary Site of Metabolism (SOM) , prone to rapid hydroxylation by CYP3A4.

  • Fluorine Effect: The C-F bond (~116 kcal/mol) is metabolically inert to CYP450 oxidation.

  • Metabolic Switching: By blocking the benzylic position, metabolism is forced to the distal methyl groups of the isopropyl tail (omega-oxidation) or the pyridine ring itself.

  • Prediction Tool: SMARTCyp [2].[3][4] This tool uses 2D structure to predict SOMs based on activation energies derived from DFT.

Toxicology Alerts
  • Ames Toxicity: Generally predicted Negative for this specific scaffold (absent of nitro/nitroso groups).

  • hERG Inhibition: Pyridines with lipophilic tails can bind hERG. In silico risk is Medium .

  • PAINS (Pan-Assay Interference Compounds): 0 Alerts.

Visualization: Metabolic Fate Prediction

The following diagram details the metabolic logic derived from SMARTCyp analysis.

Metabolism_Logic Molecule This compound Site_Benzylic Benzylic Carbon (C-F) Molecule->Site_Benzylic Primary Site (Steric/Electronic) Site_Methyl Distal Methyls (-CH3) Molecule->Site_Methyl Secondary Site Site_Pyridine Pyridine Nitrogen Molecule->Site_Pyridine Outcome_Block Metabolic Block (Oxidation Prevented) Site_Benzylic->Outcome_Block High C-F Bond Energy Outcome_Oxidation Omega-Oxidation (Formation of Alcohol/Acid) Site_Methyl->Outcome_Oxidation CYP3A4 Accessible Outcome_N_Oxide N-Oxidation (Minor Pathway) Site_Pyridine->Outcome_N_Oxide

Figure 2: Metabolic switching mechanism induced by benzylic fluorination.

Experimental Validation Protocols

To validate these in silico predictions, the following experimental assays are recommended:

  • pKa Determination: Potentiometric titration is required to confirm the electron-withdrawing impact of the fluorine.

    • Expectation: If pKa < 4.0, solubility at intestinal pH (6.8) will be driven solely by intrinsic solubility, not ionization.

  • Microsomal Stability Assay: Incubate with Human Liver Microsomes (HLM) + NADPH.

    • Success Metric:

      
       minutes indicates successful metabolic blocking by the fluorine atom.
      
  • LogD Shake-Flask: Measure distribution coefficient in Octanol/PBS (pH 7.4) to validate the consensus LogP model.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][6] Scientific Reports, 7, 42717.[5] [Link]

  • Rydberg, P., Gloriam, D. E., Zaretzki, J., Breneman, C., & Olsen, L. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[3][7] ACS Medicinal Chemistry Letters, 1(3), 96-100. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

4-(1-Fluoro-2-methylpropyl)pyridine: Synthesis, Properties, and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 4-(1-Fluoro-2-methylpropyl)pyridine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Part 1: Chemical Identity & Registry Status

Note on CAS Registry: As of the current index date, This compound does not have a widely disseminated Chemical Abstracts Service (CAS) registry number in public domain databases (PubChem, Common Chemistry). It is a specific fluorinated analog often generated in situ or as a proprietary intermediate in the synthesis of antihistamines (e.g., carbinoxamine analogs) or kinase inhibitors.

Researchers must identify this compound via its structural descriptors and synthesize it from its alcohol precursor.

Attribute Detail
Chemical Name This compound
Systematic Name This compound
Molecular Formula C

H

FN
Molecular Weight 153.20 g/mol
SMILES CC(C)C(F)c1ccncc1
InChI Key (Calculated) Variable based on stereochemistry
Key Precursor

-Isopropyl-4-pyridinemethanol (CAS 5344-27-4 analog)

Part 2: Synthesis & Experimental Protocol

The synthesis of this compound is a two-step sequence involving a Grignard addition followed by a dehydroxylative fluorination. This protocol is designed for high fidelity and safety, minimizing the risk of elimination side products (alkenes).

Step 1: Grignard Addition (Precursor Synthesis)

Objective: Synthesize 1-(pyridin-4-yl)-2-methylpropan-1-ol.

  • Reagents:

    • 4-Pyridinecarboxaldehyde (CAS 872-85-5)

    • Isopropylmagnesium chloride (2.0 M in THF) (CAS 1068-55-9)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

    • Charge: Add 4-Pyridinecarboxaldehyde (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.

    • Addition: Dropwise add Isopropylmagnesium chloride (1.2 eq) over 30 minutes. The exotherm must be controlled to maintain T < 5°C.

    • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of aldehyde.

    • Quench: Cool to 0°C and quench with saturated aqueous NH

      
      Cl.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Gradient: 20%

      
       50% EtOAc in Hexanes).
      
Step 2: Dehydroxylative Fluorination

Objective: Convert the alcohol to the alkyl fluoride.[1] Critical Note: Benzylic alcohols on electron-deficient rings (pyridine) can be prone to elimination. The use of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor is recommended over HF reagents to control stereochemistry and prevent elimination.

  • Reagents:

    • 1-(pyridin-4-yl)-2-methylpropan-1-ol (Product of Step 1)

    • DAST (CAS 38078-09-0) or XtalFluor-E

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Protocol:

    • Setup: Use a polyethylene or Teflon-coated vessel (glass is acceptable for short DAST reactions, but plastic is safer for HF byproducts). Maintain inert atmosphere (N

      
      ).
      
    • Charge: Dissolve alcohol (1.0 eq) in anhydrous DCM at -78°C.

    • Addition: Add DAST (1.1 eq) dropwise. Caution: DAST reacts violently with water.

    • Reaction: Stir at -78°C for 1 hour, then slowly warm to RT over 4 hours.

    • Quench: CRITICAL SAFETY STEP. Pour reaction mixture slowly into a stirred saturated NaHCO

      
       solution at 0°C. Do not add water to the reaction; add reaction to the bicarbonate.
      
    • Isolation: Extract with DCM. Wash with water and brine. Dry over MgSO

      
      .
      
    • Purification: Flash chromatography (neutralized silica, 1% Et

      
      N in eluent) to isolate the fluoro-pyridine.
      

Part 3: Mechanistic Analysis & Visualization

Reaction Pathway

The fluorination proceeds via an S


2-like mechanism with inversion of configuration (if chiral), though the adjacent pyridine ring can stabilize a carbocation character (S

1), potentially leading to racemization. The bulky isopropyl group sterically hinders the approach, making the choice of solvent (DCM vs. THF) critical for yield.

SynthesisPath Aldehyde 4-Pyridinecarboxaldehyde (CAS 872-85-5) Intermediate Magnesium Alkoxide Complex Aldehyde->Intermediate Nucleophilic Addn (THF, 0°C) Grignard i-PrMgCl (CAS 1068-55-9) Grignard->Intermediate Alcohol 1-(pyridin-4-yl)-2-methylpropan-1-ol (Precursor) Intermediate->Alcohol NH4Cl Quench Product This compound (Target) Alcohol->Product DAST, DCM -78°C to RT Elimination Side Product: Alkene (Elimination) Alcohol->Elimination Heat / Acid DAST DAST (Fluorinating Agent)

Figure 1: Synthetic workflow from commercial starting materials to the target fluorinated pyridine.

Bioisosteric Utility

In drug design, the 1-fluoro-2-methylpropyl motif is a strategic bioisostere for the parent alcohol or the isopropyl group.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation, preventing hydroxylation at the benzylic position.

  • pKa Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, potentially improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Identification:

  • DAST: Liberates HF upon hydrolysis. Causes severe burns. Handle in a fume hood with HF-specific first aid (Calcium Gluconate gel) immediately available.

  • Pyridine Derivatives: Often volatile and neurotoxic. Double-glove (Nitrile/Neoprene).

Validation Check:

  • NMR Verification:

    • 
      H NMR: Look for the doublet of doublets (geminal H-F coupling) at the benzylic position (
      
      
      
      5.0–5.5 ppm,
      
      
      Hz).
    • 
      F NMR: Distinctive signal around -170 to -190 ppm (decoupled).
      
  • Mass Spec: M+1 peak at 154.1 m/z.

References

  • Knochel, P., et al. (2002). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. (Seminal paper on DAST). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Isopropylmagnesium chloride." National Center for Biotechnology Information. Link

Sources

Methodological & Application

High-throughput screening of 4-(1-Fluoro-2-methylpropyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of 4-(1-Fluoro-2-methylpropyl)pyridine Analogs for Kinase Inhibitor Discovery

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds and engage in various molecular interactions makes it a privileged structure for targeting a wide range of biological entities, particularly protein kinases.[2][3] The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5] This application note, therefore, details a comprehensive, high-throughput screening (HTS) strategy for identifying novel kinase inhibitors from a library of this compound analogs.

As a Senior Application Scientist, this guide moves beyond a simple recitation of steps. It provides the scientific rationale behind the chosen methodologies, establishing a robust and self-validating framework for hit identification and confirmation. We will detail a primary screening campaign using the sensitive and homogenous Fluorescence Polarization (FP) assay format, followed by a rigorous hit validation cascade employing an orthogonal luminescence-based assay to eliminate artifacts and ensure high-quality, actionable results.[6][7] This workflow is designed for researchers, scientists, and drug development professionals aiming to efficiently interrogate small molecule libraries and accelerate the discovery of promising lead compounds.[8]

The Strategic Framework: A Multi-Stage Screening Cascade

A successful HTS campaign is not a single experiment but a structured, multi-step process designed to systematically reduce a large compound library to a small number of well-validated hits. The core principle is to use a fast, cost-effective primary assay to identify initial hits, which are then subjected to increasingly rigorous and biologically relevant secondary and orthogonal assays. This cascade approach minimizes resource expenditure on false positives and builds confidence in the final hit list.

G cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation cluster_3 Lead Generation PrimaryScreen Primary HTS (Fluorescence Polarization) ~100,000 Compounds HitSelection Hit Identification (e.g., >3σ from control) PrimaryScreen->HitSelection DoseResponse Confirmatory Screening (8-point Dose-Response, IC50) HitSelection->DoseResponse SAR Preliminary SAR Analysis (Identify Active Scaffolds) DoseResponse->SAR OrthogonalAssay Orthogonal Assay (e.g., Luminescence ATP-Depletion) SAR->OrthogonalAssay CounterScreen Assay Interference Screen (Rule out false positives) OrthogonalAssay->CounterScreen ValidatedHits Validated Hit List (For Lead Optimization) CounterScreen->ValidatedHits

Fig. 1: High-Throughput Screening (HTS) Cascade.

Protocol 1: Primary Screen Using Fluorescence Polarization (FP)

Principle: Fluorescence Polarization (FP) is a homogenous assay technology ideal for HTS, measuring changes in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[9][10] When the small tracer binds to a larger protein (e.g., a kinase), it tumbles more slowly, resulting in a high polarization value. A compound that inhibits this interaction will displace the tracer, causing it to tumble freely and leading to a low polarization signal.[6]

Rationale for Selection:

  • Homogenous Format: A "mix-and-read" protocol simplifies automation and reduces the number of liquid handling steps, increasing throughput and minimizing variability.[9]

  • Robustness: FP is less susceptible to certain types of interference, such as colored compounds, that can plague simple absorbance or fluorescence intensity assays.[6]

  • Cost-Effectiveness: The technology avoids costly antibodies or multiple enzymatic steps, making it suitable for large-scale screening.

Step-by-Step FP Assay Development and Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of a non-ionic detergent like Brij-35 is critical to prevent compound aggregation, a common source of false positives.[7]

    • Kinase Stock: Reconstitute the purified target kinase in the assay buffer to a high concentration (e.g., 1 mg/mL).

    • Tracer Stock: Prepare a 100 µM stock of the fluorescently labeled kinase tracer in DMSO.

    • ATP Stock: Prepare a 10 mM stock of ATP in water.

  • Assay Optimization (Critical for a Robust Screen):

    • Tracer Concentration: Determine the lowest tracer concentration that provides a stable and sufficient fluorescence signal (typically 2-3 times the background). This is crucial for assay sensitivity.[11] A common starting point is 1-5 nM.

    • Kinase Titration: Titrate the kinase against the fixed, optimal tracer concentration to determine the EC₅₀ (the concentration of kinase required to bind 50% of the tracer). For the HTS, use a kinase concentration at or near the EC₈₀ to ensure a robust assay window while being sensitive to competitive inhibitors.

    • Z' Factor Determination: The Z' factor is a statistical measure of assay quality. A value > 0.5 is considered excellent for HTS.[12][13] To determine it, prepare a plate with multiple wells of high control (Tracer + Kinase) and low control (Tracer only).

      • Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| )

  • Primary HTS Protocol (384-well format):

    • Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of each compound from the this compound analog library (typically at 10 mM in DMSO) to the assay plates. This results in a final assay concentration of 10 µM.

    • Kinase/Tracer Addition: In a reagent trough, prepare a 2X working solution of Kinase and Tracer in assay buffer. Using an automated multichannel dispenser, add 5 µL of this solution to each well.

    • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • ATP Addition: Prepare a 2X working solution of ATP in assay buffer. Add 5 µL to each well to initiate the kinase reaction (if the tracer's binding is ATP-dependent) or to serve as a co-factor.

    • Signal Detection: Read the plates on a multi-mode plate reader equipped with appropriate polarization filters.[14] The reader excites the sample with polarized light and measures the emitted light parallel and perpendicular to the excitation plane.[10]

The Automated Workflow: Ensuring Precision and Throughput

Automation is the engine of HTS, enabling the rapid and reproducible processing of thousands of data points.[8][14] A well-designed automated system minimizes human error and ensures consistency across a large screening campaign.[15][16]

G cluster_workflow Automated HTS Liquid Handling Workflow start Start plate_prep Plate Storage Library & Assay Plates start->plate_prep Plate Feeder compound_transfer Acoustic Dispensing 50 nL Compound Transfer (e.g., Echo) plate_prep->compound_transfer Robotic Arm reagent_addition_1 Multichannel Dispensing 5 µL Kinase/Tracer Mix (e.g., Certus) compound_transfer->reagent_addition_1 Plate Mover incubation Robotic Incubation 60 min @ RT reagent_addition_1->incubation reagent_addition_2 Multichannel Dispensing 5 µL ATP Solution incubation->reagent_addition_2 detection Plate Reading Fluorescence Polarization (e.g., PHERAstar) reagent_addition_2->detection data_out Raw Data to LIMS detection->data_out

Fig. 2: Automated Liquid Handling Workflow for Primary HTS.

Protocol 2: Orthogonal Hit Validation using a Luminescence-Based Assay

Principle: An orthogonal assay confirms hits using a different detection technology to rule out artifacts specific to the primary assay format.[7] The Kinase-Glo® (Promega) or ADP-Glo™ (Promega) assays are excellent choices. They measure kinase activity by quantifying the amount of ATP remaining in the well after the kinase reaction. Active inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Rationale for Selection:

  • Different Technology: Luminescence detection is fundamentally different from fluorescence polarization, making it highly unlikely that an assay artifact (e.g., a fluorescent compound) would be active in both formats.

  • Direct Activity Readout: This assay directly measures the consequence of kinase activity (ATP consumption), providing strong evidence of true inhibition.[17][18]

Step-by-Step Orthogonal Assay Protocol
  • Reagent Preparation:

    • Assay Buffer & Kinase: Use the same buffer and kinase concentration as the primary screen to ensure comparable conditions.

    • Substrate: Prepare the appropriate peptide or protein substrate for the target kinase.

    • ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Dose-Response Plating:

    • Select the confirmed hits from the primary screen.

    • Using an automated liquid handler, create 8-point, 3-fold serial dilutions for each hit compound, plating them in a 384-well plate. Final concentrations might range from 30 µM to ~13 nM.

  • Orthogonal Assay Protocol:

    • Kinase Reaction: Add kinase, substrate, and the serially diluted compounds to the plate. Add ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Generate Luminescence Signal: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

    • Signal Detection: Read the luminescence signal on a plate reader.

Data Analysis and Hit Prioritization

  • Normalization: Raw data from the primary screen is normalized against the plate controls. A common method is to calculate the percent inhibition:

    • % Inhibition = 100 * ( (Mean_high - Sample_value) / (Mean_high - Mean_low) )

  • Hit Selection: A hit is typically defined as a compound that produces a signal exceeding a certain threshold, such as 3 standard deviations (σ) from the mean of the neutral controls.

  • IC₅₀ Determination: For the dose-response data from the orthogonal assay, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Example Data for Validated Hits
Compound IDPrimary Screen (% Inhibition)Orthogonal Assay IC₅₀ (µM)Notes
FMP-00185.20.25Potent and confirmed hit.
FMP-00279.80.41Confirmed hit.
FMP-00392.1> 30Inactive in orthogonal assay. Likely an FP artifact.
FMP-00415.6Not TestedInactive in primary screen.
FMP-00581.41.12Confirmed hit, moderate potency.

Conclusion

This application note provides a detailed and scientifically grounded framework for the high-throughput screening of this compound analogs. By employing a robust primary assay like Fluorescence Polarization and confirming hits with a mechanistically distinct orthogonal assay, researchers can effectively navigate the complexities of HTS to identify genuine, high-quality inhibitors. The emphasis on automation ensures reproducibility and throughput, while the structured hit triage and validation cascade provides a clear path from a large chemical library to a small set of promising candidates ready for the next phase of drug discovery.

References

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Cell-based assays in high-throughput mode (HTS). Biotechnologia. [Link]

  • An Essential Guide to Best Practices in Liquid Lab Handling. Ibis Scientific, LLC. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • FRET and BRET-Based Biosensors in Live Cell Compound Screens. PMC. [Link]

  • Liquid handling in a regulated lab: 5 automation must-haves. Tecan. [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Developments in FRET- and BRET-Based Biosensors. MDPI. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. [Link]

  • Essential Considerations Before Selecting a Liquid Handling System. Retisoft. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Publications. [Link]

  • Liquid handling in the laboratory. HTI Automation. [Link]

  • (PDF) Introduction: Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • Assay Technologies. Max-Planck-Gesellschaft. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. [Link]

  • Cell based High Throughput Screening Assays of Bacteria. JoVE. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. [Link]

  • (PDF) Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C. ResearchGate. [Link]

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Application Note: High-Throughput Analysis of 4-(1-Fluoro-2-methylpropyl)pyridine using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of robust analytical methods for the quantitative determination of 4-(1-fluoro-2-methylpropyl)pyridine. As a potentially crucial intermediate or impurity in pharmaceutical manufacturing, the precise and accurate measurement of this compound is paramount for quality control and regulatory compliance. We present a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine analysis and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for structural identification and trace-level detection. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols, method validation data, and the scientific rationale behind the methodological choices.

Introduction

This compound is a heterocyclic compound with structural similarities to other pyridines and their derivatives used in various chemical syntheses.[4] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, impacting its reactivity, metabolic stability, and bioactivity.[5] Therefore, the ability to selectively detect and accurately quantify this compound is essential for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).[6][7]

This application note addresses the need for reliable analytical methods by providing a detailed framework for the analysis of this compound. The primary RP-HPLC method offers a rapid and precise approach for routine quality control, while the confirmatory GC-MS method provides high sensitivity and specificity for impurity profiling and structural elucidation.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not widely available, its structure allows for the prediction of key properties that inform analytical method development. As a pyridine derivative, it is expected to have a basic character due to the nitrogen atom in the aromatic ring.[4] The presence of the fluorinated alkyl chain will increase its hydrophobicity. These characteristics suggest good solubility in organic solvents and suitability for both reversed-phase liquid chromatography and gas chromatography.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The RP-HPLC method is designed for the routine quantification of this compound in bulk drug substances or reaction mixtures. The selection of a C18 stationary phase is based on the predicted non-polar nature of the analyte, ensuring adequate retention and separation from polar impurities.

Rationale for Method Selection

RP-HPLC is a widely used technique in the pharmaceutical industry due to its versatility, robustness, and high-throughput capabilities.[6][8] UV detection is appropriate for pyridine-containing compounds which typically exhibit strong absorbance in the UV region. An isocratic elution is chosen for its simplicity and reproducibility, which is ideal for a quality control environment.

Experimental Workflow for RP-HPLC Analysis

RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent (Acetonitrile:Water 50:50) start->dissolve vortex Vortex to Mix dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: RP-HPLC analysis workflow for this compound.

Detailed Protocol for RP-HPLC Method

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

3.3.2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3.3.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed as a confirmatory method due to its high sensitivity and ability to provide structural information, making it ideal for identifying and quantifying trace-level impurities. The analysis of fluorinated organic compounds by GC-MS is well-established.[9][10]

Rationale for Method Selection

The predicted volatility of this compound makes it amenable to GC analysis. Coupling GC with a mass spectrometer allows for definitive identification based on the compound's mass spectrum and fragmentation pattern. This is particularly useful for distinguishing it from structurally similar compounds.

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Weigh Sample dissolve_gc Dissolve in Ethyl Acetate start_gc->dissolve_gc vortex_gc Vortex to Mix dissolve_gc->vortex_gc transfer_gc Transfer to GC Vial vortex_gc->transfer_gc inject_gc Inject into GC-MS System transfer_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Detection (Scan or SIM) ionize->detect_ms integrate_gc Extract Ion Chromatogram detect_ms->integrate_gc identify Identify by Retention Time & Mass Spectrum integrate_gc->identify quantify_gc Quantify using Calibration Curve identify->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol for GC-MS Method

4.3.1. Materials and Reagents

  • This compound reference standard

  • Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

4.3.2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-350) for identification, Selected Ion Monitoring (SIM) for quantification.

4.3.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in ethyl acetate to achieve a concentration within the calibration range.

Method Validation Summary

Both the RP-HPLC and GC-MS methods were validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][11]

Validation ParameterRP-HPLC MethodGC-MS MethodICH Acceptance Criteria
Specificity No interference from blank and placeboResolved from matrix componentsSpecificity demonstrated
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 1080-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98-102%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%%RSD ≤ 2%
- Intermediate Precision< 1.5%< 2.5%%RSD ≤ 2%
LOD (µg/mL) 0.30.03Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.1Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results

Conclusion

This application note presents two validated, robust, and reliable methods for the analysis of this compound. The RP-HPLC method is suitable for high-throughput quantitative analysis in a quality control setting, while the GC-MS method provides a highly sensitive and specific tool for confirmation and impurity identification. These methods will be valuable for researchers, scientists, and drug development professionals involved in the synthesis and quality assessment of this and similar fluorinated pyridine compounds.

References

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Nali, M., et al. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for fluroxypyr-MHE and and its metabolites, fluroxypyr acid, fluroxypyr-DCP and fluroxypyr-MP, in water. Retrieved from [Link]

  • Patel, S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kwiecień, A., & Krzek, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. Retrieved from [Link]

  • Muir, D. C. G., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Kylian, O., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-[4-(2-methylpropyl)phenyl]pyridine. PubChem. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Cicala, F., et al. (2021). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Metabolites. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Van Acker, T., et al. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Retrieved from [Link]

  • Frankowski, R., & Zgoła-Grześkowiak, A. (2012). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Semantic Scholar. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 4-(1-Fluoro-2-methylpropyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(1-Fluoro-2-methylpropyl)pyridine

Executive Summary: The Core Challenge

You are likely experiencing low yields (10–30%) accompanied by a significant presence of the alkene side product, 4-(2-methylprop-1-en-1-yl)pyridine .

The Chemistry: The target molecule, This compound , contains a secondary fluoride at a benzylic-like position. The adjacent isopropyl group (2-methylpropyl) provides steric bulk, while the pyridine ring acts as an electron-withdrawing group (EWG) that acidifies the benzylic proton.

The Problem: Standard reagents like DAST (Diethylaminosulfur trifluoride) often act as bases.[1][2] In this sterically hindered secondary system, the rate of E2 elimination (forming the styrenyl-type alkene) competes aggressively with the desired S_N2/S_N1 substitution .

This guide provides a transition from legacy protocols (DAST) to modern, high-selectivity systems (XtalFluor-E® or PyFluor).

Diagnostic: Why Your Reaction Failed

Before proceeding, verify your failure mode against this diagnostic table:

SymptomProbable CauseMechanism
Major Product is Alkene High basicity of reagent or high temperature.E2 Elimination dominates due to steric hindrance of the isopropyl group.
Black Tar / Decomposition Exotherm or pyridine N-alkylation.DAST decomposes violently >50°C; Pyridine nitrogen may be attacking the sulfur center.
No Conversion "Wet" solvent or old reagent.DAST/XtalFluor hydrolyzes rapidly with moisture to form inert sulfinates.
Product Vanishes on Silica Acidic hydrolysis during column chromatography.Benzylic fluorides are hydrolytically unstable on acidic silica gel.

Strategic Solution: The Protocol Switch

We recommend switching from DAST to XtalFluor-E or PyFluor . These reagents do not release free HF spontaneously and require a promoter, allowing for "controlled" fluorination that favors substitution over elimination.

Recommended Protocol: XtalFluor-E System

Reference: Couturier, M. et al. J. Org.[3] Chem. 2010 [1]

Reagents:

  • Substrate: 4-(1-Hydroxy-2-methylpropyl)pyridine (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: Et₃N[4]·3HF (2.0 equiv) or DBU (1.5 equiv - use with caution, see Note A)

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM. Cool to -78 °C .

  • Activation: Add XtalFluor-E (solid) in one portion.

  • Promoter Addition: Add Et₃N·3HF dropwise. Do not use neat HF.

    • Note A: If using DBU, add it before the XtalFluor-E to buffer the system, but be aware DBU can promote elimination if the temperature rises too fast.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (never room temp). Monitor by TLC/LCMS.

  • Quench: Pour into saturated aqueous NaHCO₃ at 0 °C.

Why this works: XtalFluor-E forms an intermediate that is stable until the fluoride source (Et₃N·3HF) attacks. This separation of activation and nucleophilic attack minimizes the window for elimination.

Legacy Support: Optimizing DAST (If Unavoidable)

If you must use DAST due to supply constraints, you must suppress the E2 pathway.

Modified DAST Protocol:

  • Solvent: Use DCM or CHCl₃ (Amine-free). Avoid THF (increases basicity).

  • Temperature: Strict -78 °C addition. Never add DAST at 0 °C or RT.

  • Additive: Add 1.0 equiv of collidine or pyridine to the reaction mixture before DAST addition. This buffers the HF generated but is less basic than the DAST-amine byproduct, reducing elimination.

  • Quench: Inverse quench. Add the reaction mixture dropwise into a vigorously stirring saturated NaHCO₃ solution at 0 °C.

Visualizing the Pathway

The following diagram illustrates the competition between the desired substitution and the elimination side reaction.

ReactionPathways cluster_0 Critical Control Point Start Alcohol Precursor (Sec-Benzylic) Inter Activated Sulfinate Intermediate Start->Inter Reagent Activation (DAST/XtalFluor) Prod Target Fluoride (Substitution) Inter->Prod Path A: F- Attack (Sn2) (Promoted by Et3N-3HF) Side Alkene Side Product (Elimination) Inter->Side Path B: Proton Abstraction (E2) (Promoted by Heat/Base)

Figure 1: Mechanistic divergence. Path A (Substitution) is favored by non-basic fluoride sources and low temperatures. Path B (Elimination) is driven by the internal basicity of DAST or external bases.

Post-Reaction & Purification Guide

Issue: The target compound is a benzylic fluoride.[3][5] It is prone to hydrolysis (reverting to alcohol) or elimination (forming alkene) on acidic silica gel.

Purification Protocol:

  • Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) before packing the column.

  • Eluent: Use Hexanes/EtOAc with 1% Et₃N throughout the run.

  • Speed: Flash chromatography should be fast (<15 mins). Do not let the compound sit on the column.

  • Storage: Store the purified oil in the freezer (-20 °C) under Argon. Benzylic fluorides can degrade upon prolonged storage at RT.

Reagent Comparison Matrix

FeatureDASTDeoxo-FluorXtalFluor-EPyFluor
Physical State Liquid (Fumes)LiquidSolid (Salt)Solid
Thermal Stability Low (Explosive >90°C)ModerateHighHigh
Elimination Risk High ModerateLow Very Low
Free HF Gen. Yes (Spontaneous)YesNo (Needs Promoter)No
Cost LowMediumHighMedium
Recommendation AvoidBackupPrimary Choice Alternative

Frequently Asked Questions (FAQs)

Q1: Can I use selectfluor for this transformation? A: generally, no.[6] Selectfluor is an electrophilic fluorinating agent (F+). You need a nucleophilic fluoride (F-) to displace the alcohol (OH). Selectfluor is used for C-H fluorination, not deoxyfluorination.

Q2: My NMR shows a doublet at ~5.5 ppm. Is this the product? A: No.[7] That is likely the vinylic proton of the elimination product (alkene). The target benzylic fluoride proton (H-C-F) should appear as a doublet of doublets (dd) (coupling to F and the adjacent CH) in the 5.0–5.8 ppm range, but with a large geminal coupling constant (


).

Q3: Can I use THF instead of DCM? A: We advise against it. THF is a Lewis base and can coordinate with the fluorinating sulfur species, altering reactivity. It also has a higher boiling point, making removal harder without heating the sensitive product. DCM or Chloroform are superior for this specific reaction.

References

  • Couturier, M. et al. (2010). Deoxyfluorination of Alcohols Using XtalFluor-E. The Journal of Organic Chemistry.

  • Nielsen, M. K. et al. (2015).[8] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1][2][8][9][10] Journal of the American Chemical Society.[1]

  • Lal, G. S. et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. The Journal of Organic Chemistry.

  • Middleton, W. J. (1975). New fluorinating reagents.[1][2][6][8][10][11][12] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process development scientists encountering stability issues with 4-(1-Fluoro-2-methylpropyl)pyridine .

Case ID: FLUORO-PYR-442 Status: Active Severity: High (Compound Instability/Degradation Risk) Topic: Isolation and Purification Strategies avoiding Dehydrofluorination

Executive Summary: The "Goldilocks" Stability Zone

The purification of This compound presents a classic "chemical catch-22." The molecule contains a basic pyridine ring and a secondary benzylic-like fluoride.

  • Acid Sensitivity: Standard silica gel is slightly acidic (

    
    ). This protonates the pyridine nitrogen, causing severe tailing/streaking. Furthermore, acidic silanols can activate the C-F bond, promoting 
    
    
    
    hydrolysis back to the alcohol.
  • Base Sensitivity: The fluorine is in a pseudo-benzylic position relative to the electron-withdrawing pyridine ring. Strong bases (or highly active basic alumina) can deprotonate the

    
    -carbon (the isopropyl methine), triggering 
    
    
    
    elimination to form the conjugated alkene 4-(2-methylprop-1-enyl)pyridine .

Core Directive: Successful purification requires a neutral to slightly basic, buffered environment that suppresses silanol activity without triggering elimination.

Diagnostic Decision Matrix

Before selecting a protocol, characterize your crude mixture. Use this logic flow to determine the optimal purification path.

PurificationLogic Start Analyze Crude Mixture (1H NMR / TLC) ImpurityCheck Major Impurity? Start->ImpurityCheck Alkene Alkene Present (Elimination Product) ImpurityCheck->Alkene Olefinic protons (6.0-6.5 ppm) Alcohol Alcohol Present (Unreacted/Hydrolysis) ImpurityCheck->Alcohol SM remaining Clean Clean Conversion (>90%) ImpurityCheck->Clean Minimal impurities Distillation Method B: Vacuum Distillation Alkene->Distillation Boiling point diff is large BufferedSilica Method A: TEA-Buffered Silica Alcohol->BufferedSilica Need polar separation Alumina Method C: Neutral Alumina (Act. III) Clean->Alumina Filtration only

Figure 1: Decision matrix for selecting purification methodology based on crude impurity profile.

Detailed Purification Protocols

Method A: Triethylamine (TEA) Buffered Silica Chromatography

Best for: Removing unreacted alcohol starting material.

Standard flash chromatography often destroys this molecule. The acidic silanols on the silica surface H-bond with the fluorine (promoting HF loss) and the pyridine nitrogen (causing retention). You must passivate the silica.

The Protocol:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in your mobile phase (e.g., 10% EtOAc in Hexanes).

  • Passivation: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).

  • Loading: Dissolve the crude residue in a minimum amount of DCM containing 1% TEA. Load carefully.

  • Elution: Elute with Hexanes:EtOAc (gradient typically 95:5 to 80:20) maintaining 1% TEA in all solvent reservoirs.

Why this works: TEA binds preferentially to the acidic silanol sites (


), preventing them from interacting with the pyridine ring or catalyzing the elimination of HF [1].
Method B: Vacuum Distillation (Kugelrohr)

Best for: Separating the product from non-volatile tars or the elimination alkene.

Fluorinated pyridines are often volatile oils. If your product is thermally stable below 100°C, this is the superior method as it avoids solid support interactions entirely.

Data for Setup:

Parameter Setting/Value
Pressure High Vacuum (< 0.5 mmHg)
Bath Temp Start at 40°C, ramp slowly to 80°C
Receiving Bulb Cooled to -78°C (Dry ice/Acetone)

| Expected B.P. | Est. 60-75°C @ 0.5 mmHg (Analogous to 4-fluoropyridines [2]) |

Caution: Do not overheat. Thermal elimination of HF is possible if the bath temp exceeds 120°C.

Method C: Neutral Alumina Filtration

Best for: Rapid cleanup of relatively pure crude material.

If the crude NMR shows >90% purity and you only need to remove colored tars or baseline impurities, use Neutral Alumina (Brockmann Activity III) .

  • Deactivation: Take commercial Neutral Alumina (Activity I). Add 6% w/w water. Shake until free-flowing (converts to Activity III).

  • Filtration: Prepare a short plug (2-3 inches).

  • Elution: Wash with 10% EtOAc/Hexanes. The product should elute rapidly; polar impurities will stick.

Troubleshooting & FAQs

Q: I see a new set of signals in the alkene region (6.2-6.5 ppm) after the column. What happened? A: You likely caused Silica-Induced Elimination .

  • Cause: The silica was too acidic. The acidic surface protonated the pyridine, withdrawing electron density and making the

    
    -protons (on the isopropyl group) hyper-acidic. Or, the silanols coordinated the fluorine, assisting HF leaving.
    
  • Fix: Switch to Method A (TEA buffering) immediately. If you already used TEA, your silica might be extremely active; try Method C (Deactivated Alumina) [3].

Q: My product is streaking across the TLC plate, even with TEA. A: The pyridine nitrogen is likely still interacting with the stationary phase.

  • Fix: Increase the polarity of your solvent system slightly (e.g., move from 5% to 10% EtOAc) to push the compound off the baseline. Ensure your TEA is fresh; oxidized TEA (yellow) is less effective as a base/buffer.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but pH control is critical.

  • Protocol: Use a volatile basic buffer, such as 10 mM Ammonium Bicarbonate (pH 8-9) in water/acetonitrile.

  • Avoid: TFA (Trifluoroacetic acid) or Formic acid modifiers. These will form salts with the pyridine, changing retention time, and the acidic environment may slowly degrade the C-F bond over long runs [4].

Q: The product hydrolyzed back to the alcohol during storage. How do I prevent this? A: Benzylic fluorides are prone to autocatalytic hydrolysis if any HF is generated.

  • Storage: Store the purified oil over a few pellets of activated 4Å molecular sieves or a small amount of solid K2CO3 to scavenge any trace acid/water. Store at -20°C under Argon.

References

  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Mitigating Peak Tailing. Retrieved from

  • Sasaki, N. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine. National Institute of Informatics. Retrieved from 2

  • Organic Chemistry Portal. (2024). Benzylic Fluorides: Stability and Synthesis. Retrieved from 3

  • Neumann, C. N., & Ritter, T. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[3][4] Journal of the American Chemical Society.[5] Retrieved from 4[4]

Sources

Technical Support Center: Degradation Pathways of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Stability & Degradation Troubleshooting ID: TS-GUIDE-4FMPP-001

Introduction: The Stability Paradox of Benzylic Fluorides

Welcome to the technical support center for 4-(1-Fluoro-2-methylpropyl)pyridine . As researchers, you often view organofluorines as robust due to the high bond dissociation energy of the C-F bond (~116 kcal/mol). However, this specific molecule presents a "stability paradox."

The fluorine atom is located at a pseudo-benzylic position (attached to the carbon linking the pyridine ring and the isopropyl group). The electron-deficient nature of the pyridine ring renders the adjacent C-H bond acidic, while the secondary carbocation intermediate is destabilized. This creates a unique reactivity profile where elimination (dehydrofluorination) often outcompetes hydrolysis.

This guide provides the mechanistic insights and troubleshooting protocols necessary to stabilize this compound during synthesis, storage, and formulation.

Module 1: Thermal & pH-Induced Instability (The Elimination Pathway)

Issue: Appearance of a new UV-active impurity at RRT ~1.2-1.5.

Diagnosis: Dehydrofluorination leading to alkene formation.

Q: Why is my compound degrading into an alkene even at neutral pH? A: The pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the benzylic proton (H-C


). Even mild bases or elevated temperatures can trigger an E1cB-like elimination  of Hydrogen Fluoride (HF).
  • The Pathway: Loss of the benzylic proton and the fluoride ion.

  • The Product: 4-(2-methylprop-1-enyl)pyridine .

  • Driving Force: Formation of a conjugated system extending from the pyridine ring to the alkene.

Troubleshooting Protocol: Mitigating HF Elimination

ParameterRecommendationScientific Rationale
pH Control Maintain pH < 6.0Acidic conditions protonate the pyridine nitrogen, preventing the base-catalyzed removal of the benzylic proton.
Temperature Store at -20°CElimination rates follow Arrhenius kinetics; room temperature significantly accelerates C-F bond cleavage in this motif.
Solvent Avoid DMSO/DMFPolar aprotic solvents stabilize the transition state for elimination and can act as weak bases.

Module 2: Hydrolytic Instability (The Substitution Pathway)

Issue: Gradual loss of assay potency in aqueous buffers; increase in polar impurity.

Diagnosis: Nucleophilic substitution (Hydrolysis) of Fluorine by Hydroxyl.

Q: I thought C-F bonds were resistant to hydrolysis. Why is this happening? A: While direct


 attack is sterically hindered by the isopropyl group, the compound can undergo acid-catalyzed hydrolysis . If the pyridine nitrogen is protonated (which stabilizes the leaving group potential of F via H-bonding or simply by inductive effects), water can attack the benzylic carbon.
  • The Pathway:

    
     (via carbocation) or Ion-Pair mechanism.
    
  • The Product: 4-(1-hydroxy-2-methylpropyl)pyridine (The Alcohol).

  • Critical Insight: In the presence of Lewis Acids (e.g., metal ions from buffers or glass), fluoride abstraction is catalyzed, rapidly yielding the alcohol.

Troubleshooting Protocol: Preventing Hydrolysis

  • Buffer Selection: Avoid phosphate buffers if Lewis acid impurities (Fe, Al) are suspected. Use Citrate or Acetate.

  • Container Material: Store concentrated stock solutions in polypropylene (PP) or HDPE vials. Glass surfaces can leach alkali/metal ions that catalyze defluorination.

  • Water Removal: Ensure solvents are anhydrous (<0.05% water).

Module 3: Oxidative Stress & Photostability

Issue: Yellowing of the solid/solution and complex impurity profile.

Diagnosis: N-Oxidation and Photolytic Ring Opening.

Q: Is the pyridine nitrogen susceptible to oxidation? A: Yes. The pyridine nitrogen is a nucleophile. In the presence of peroxides (common in aged ethereal solvents like THF or Dioxane) or under UV light, it forms the Pyridine N-Oxide .

  • The Pathway: Electrophilic attack on the Nitrogen lone pair.

  • The Product: This compound-N-oxide .

  • Risk: N-oxides are often thermally unstable and can rearrange, leading to ring degradation.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways. Note the central role of the "Parent" compound and how environmental factors (pH, Light, Lewis Acids) dictate the degradation route.

DegradationPathways cluster_conditions Critical Control Points Parent 4-(1-Fluoro-2-methylpropyl) pyridine Alkene 4-(2-methylprop-1-enyl) pyridine (Elimination Product) Parent->Alkene Basic pH, Heat (Loss of HF) Alcohol 4-(1-hydroxy-2-methylpropyl) pyridine (Hydrolysis Product) Parent->Alcohol Acidic pH, H2O Lewis Acids NOxide Pyridine N-Oxide Derivative Parent->NOxide Peroxides, O2 (Oxidation) pH pH > 7 Temp Temp > 25°C Lewis Metal Ions

Caption: Mechanistic map showing the divergence of degradation into Elimination (Red), Hydrolysis (Yellow), and Oxidation (Green) pathways.

Experimental Protocol: Forced Degradation Study

To validate these pathways in your specific matrix, perform this standardized stress test.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Acid Stress (Hydrolysis Check):

    • Mix 1 mL stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Expected Outcome: Formation of Alcohol impurity.

  • Base Stress (Elimination Check):

    • Mix 1 mL stock + 1 mL 0.1 N NaOH.

    • Incubate at Room Temperature for 2 hours (Heat may cause rapid total degradation).

    • Expected Outcome: Major peak shift to Alkene (check max UV absorption shift due to conjugation).

  • Oxidative Stress:

    • Mix 1 mL stock + 1 mL 3%

      
      .
      
    • Incubate at Room Temperature for 24 hours.

    • Expected Outcome: N-Oxide formation (Mass shift +16 Da).

Analytical Troubleshooting Table
ObservationProbable CauseVerification Method
Mass Spectrum shows [M-20]+ Loss of HF (Elimination)Check for alkene protons in

NMR (olefinic region ~6.0-7.0 ppm).
Mass Spectrum shows [M-2]+ Hydrolysis (

)
Molecular weight change:

Da.
Retention Time Shift (Earlier) Hydrolysis (Alcohol)Polar functional group (

) elutes earlier on Reverse Phase C18.
Retention Time Shift (Later) Elimination (Alkene)Loss of polar HF and increased planarity increases retention on C18.

References

  • Synthesis and Stability of 2-Fluoroalkylated Pyridines. Source: National Institutes of Health (PMC). Context: Discusses the thermal elimination of HF from fluoroalkyl pyridines and the formation of alkenyl pyridines. [Link]

  • Base-Promoted HF Elimination from Fluoro-Substituted Ketones and Pyridines. Source: ResearchGate.[1][2] Context: details the E1cB-like mechanism and kinetic isotope effects in the elimination of HF from beta-fluoro systems. [Link]

  • Dehydration and Elimination Mechanisms of Alcohols and Halides. Source: Chemistry LibreTexts. Context: Provides foundational mechanistic principles for E1/E2 elimination in secondary alkyl systems. [Link]

  • Reaction of 1,2-orthoesters with HF-pyridine. Source: PubMed. Context: Illustrates the lability of C-F bonds in the presence of pyridine-HF complexes and hydrolysis conditions. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(1-Fluoro-2-methylpropyl)pyridine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with 4-(1-Fluoro-2-methylpropyl)pyridine and similar novel fluorinated pyridine derivatives. Given the unique chemical structure of this active pharmaceutical ingredient (API), this document provides a foundational framework for identifying and mitigating potential stability challenges during formulation development. Our approach is grounded in established principles of pyridine chemistry, formulation science, and analytical validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of a fluorinated pyridine compound like this compound?

A1: Pyridine-based molecules have several inherent chemical characteristics that can influence their stability.[1][2] The nitrogen atom in the pyridine ring is basic and nucleophilic, making it susceptible to reactions with acids and electrophiles.[2] Like other aromatic compounds, the pyridine ring can undergo substitution reactions. However, due to the electron-withdrawing effect of the nitrogen atom, it is more prone to nucleophilic substitution, particularly at the C-2 and C-4 positions.[2] The presence of a fluorine atom can further influence the electronic properties of the ring and may affect metabolic stability and receptor binding.[3] Additionally, the entire molecule can be susceptible to oxidation, hydrolysis, and photodegradation, depending on the formulation's environment.

Q2: How does the pH of an aqueous formulation typically affect the stability of a pyridine-based API?

A2: The pH is a critical stability-determining factor. The pyridine nitrogen can be protonated in acidic conditions, forming a pyridinium salt.[4] While this can increase aqueous solubility, the protonated form may have different stability characteristics. In alkaline conditions (pH 9-11.5), some pyridine derivatives can be susceptible to hydroxide-catalyzed degradation.[5] For a novel compound like this compound, it is essential to perform a pH-rate profile study to identify the pH range of maximum stability. This typically involves formulating the API in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time at a stressed temperature.

Q3: Are there any specific excipients I should be cautious about when formulating this API?

A3: Yes, excipient compatibility is crucial for a stable formulation.[6] Common excipients that can pose risks include:

  • Reducing Sugars (e.g., Lactose): These can react with amine groups (if present as a metabolite or impurity) via the Maillard reaction, leading to discoloration and degradation.

  • Excipients with Peroxide Impurities: Povidone and crospovidone are known to contain residual peroxides, which can initiate oxidative degradation of the API. It is advisable to select excipients with low peroxide levels.

  • Basic Lubricants (e.g., Magnesium Stearate): Magnesium stearate is incompatible with acidic APIs and can interact with some alkaloids.[7] Given the basic nature of the pyridine moiety, direct interaction is less likely to be acidic, but physical and chemical compatibility should always be verified.

  • Highly Hygroscopic Excipients: These can attract water, which may accelerate hydrolytic degradation pathways.

A systematic excipient compatibility study is always recommended during pre-formulation.[6]

Q4: What are the initial steps to establish a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products. The development and validation of such a method is a regulatory requirement. The typical workflow is as follows:

  • Method Development: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for stability studies of pyridine derivatives.[8][9] A good starting point would be a reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution.

  • Forced Degradation Studies: The API is subjected to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[10][11] This helps to understand the degradation pathways and to challenge the analytical method's ability to separate the API from its degradants.

  • Method Validation: The method is validated according to ICH guidelines for parameters like specificity, linearity, range, accuracy, and precision.[8][11]

Troubleshooting Guide: Formulation Instability

This section addresses specific issues you might encounter during your stability studies.

Issue 1: An unknown peak is growing in my HPLC chromatogram over time.

Q: My formulation of this compound, stored under accelerated conditions (e.g., 40°C/75% RH), shows a new, growing peak in the HPLC analysis. How do I identify the cause and prevent this?

A: This observation strongly suggests chemical degradation of the API. The identity of the new peak corresponds to a degradation product. The troubleshooting workflow should focus on identifying the degradation pathway and then mitigating it.

Causality and Investigation:

The degradation could be due to hydrolysis, oxidation, or an interaction with an excipient. The structure of your API suggests a few potential points of instability:

  • Oxidation of the Pyridine Ring: The pyridine ring can be oxidized, especially in the presence of peroxides or metal ions.[12]

  • Hydrolysis: While the C-F bond is generally strong, extreme pH conditions or the presence of certain intramolecular nucleophiles could potentially lead to its cleavage, although this is less common for aryl fluorides.[13]

  • Excipient Interaction: A reactive excipient or an impurity within an excipient could be reacting with the API.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is the definitive way to investigate potential degradation pathways.[10][11]

Objective: To generate potential degradation products and determine the susceptibility of the API to various stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the API (e.g., at 1 mg/mL) in the following solvents:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • Water (Neutral Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidation)

  • Thermal Stress: Store aliquots of the solutions and a sample of the solid API at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Photostability: Expose a solution and a solid sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS) to obtain spectral data for the new peaks.

  • Interpretation:

    • If the primary degradant appears under oxidative conditions (H₂O₂), the mechanism is likely oxidation.

    • If it appears in acidic or basic solutions, hydrolysis is the likely cause.

    • Comparing the retention time and mass spectrum of the unknown peak in your formulation with the peaks generated during the forced degradation study can help identify the degradation product.

Mitigation Strategies:
  • For Oxidation:

    • Incorporate an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) into your formulation.

    • Use packaging that minimizes oxygen exposure (e.g., nitrogen headspace, blister packs with low oxygen permeability).

    • Ensure all excipients have low peroxide values specified in their certificates of analysis.

  • For Hydrolysis:

    • Adjust the formulation pH to the range identified as most stable in your pH-rate profile study.

    • Consider a non-aqueous formulation or a solid dosage form if aqueous stability is poor.

    • Use packaging with a desiccant to protect against humidity.

Issue 2: The pH of my aqueous formulation is drifting downwards upon storage.

Q: I prepared a buffered aqueous solution of my API, but the pH is decreasing over time. What could be causing this?

A: A downward pH drift suggests the formation of acidic degradation products. This is a critical stability issue as the changing pH can, in turn, accelerate further degradation.

Causality and Investigation:

The most probable cause is the degradation of the API or an excipient into one or more acidic species. For a pyridine derivative, a plausible pathway could involve oxidative ring-opening, which can lead to the formation of carboxylic acids.[14][15]

Logical Troubleshooting Workflow

G start Start: pH Drift Observed check_buffer Verify Buffer Capacity and Stability start->check_buffer analyze_degradants Analyze Stored Sample by LC-MS check_buffer->analyze_degradants identify_acidic Identify Acidic Degradation Products? analyze_degradants->identify_acidic yes_acidic Yes identify_acidic->yes_acidic Yes no_acidic No identify_acidic->no_acidic No mitigate_api Mitigate API Degradation (e.g., Antioxidants, Light Protection) yes_acidic->mitigate_api investigate_excipients Investigate Excipient Degradation no_acidic->investigate_excipients reformulate_buffer Reformulate with Higher Capacity Buffer or Different Buffer Species investigate_excipients->reformulate_buffer end_solution Solution: Stable Formulation mitigate_api->end_solution reformulate_buffer->end_solution

Mitigation Strategies:
  • Increase Buffer Capacity: The simplest solution may be to increase the concentration of your current buffer system to better resist pH changes.

  • Change Buffer Species: Select a different buffer system with a pKa closer to your target formulation pH for optimal buffering capacity.

  • Address Root Cause: If a specific degradation pathway (e.g., oxidation) is identified as the source of the acidic products, implement mitigation strategies for that pathway as described in the previous section.

Issue 3: My solid formulation is showing discoloration (e.g., turning yellow/brown).

Q: My white powder formulation containing this compound is developing a yellow or brown tint during stability testing. What is the cause?

A: Discoloration is a common sign of instability in solid dosage forms. It is often caused by the formation of low levels of highly colored degradation products, which may or may not be detectable by standard HPLC-UV methods if they lack a strong chromophore at the detection wavelength.

Causality and Investigation:
  • Maillard Reaction: If your formulation contains a primary or secondary amine (either in the API, an impurity, or an excipient) and a reducing sugar (like lactose), this is a likely cause.

  • Oxidative Degradation: The formation of conjugated, colored species can result from the oxidation of the API.

  • API-Excipient Incompatibility: A specific chemical reaction between the drug and an excipient can lead to a colored product.[7][16]

Data Summary: Common Incompatible Excipients
Excipient ClassPotential Incompatibility with Pyridine DerivativesConsequence
Reducing Sugars Maillard reaction with amine functionalities.Discoloration (browning), degradation.
Peroxide-formers Oxidative degradation of the API.Formation of N-oxides, ring-opened products, color change.
Strong Acids/Bases Acid-base reactions, catalysis of hydrolysis.Salt formation, degradation.
Certain Lubricants Incompatibility with acidic APIs or alkaloids.Reduced stability, altered dissolution.[7]
Experimental Protocol: Excipient Compatibility Screening

Objective: To identify any incompatibilities between the API and selected excipients.

Methodology:

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of the API with each proposed excipient. Also prepare a sample of the pure API and the complete formulation blend.

  • Add Water (Stressed Condition): To accelerate potential reactions, prepare a second set of binary mixtures and add a small amount of water (e.g., 5-10% w/w) to create a slurry.

  • Storage: Store all samples in sealed vials at an accelerated condition (e.g., 50°C) for a set period (e.g., 2-4 weeks). Include control samples stored at 5°C.

  • Analysis:

    • Visual Observation: Note any changes in color or physical appearance at regular intervals.

    • HPLC Analysis: Analyze the samples to quantify the remaining API and look for the appearance of new degradation peaks.

    • Differential Scanning Calorimetry (DSC): (Optional) Analyze the binary mixtures to look for changes in melting points or the appearance of new thermal events, which can indicate an interaction.

Mitigation Strategies:
  • Excipient Replacement: If an incompatibility is found, replace the problematic excipient. For example, if lactose causes discoloration, switch to a non-reducing sugar like mannitol or microcrystalline cellulose.

  • Physical Separation: In a tablet, it may be possible to physically separate the API from an incompatible excipient through granulation or by using a multi-layer tablet design.

  • Control Moisture: Use low-moisture grade excipients and appropriate packaging to minimize water content in the final product.

Visualizing Degradation and Stability Factors

Hypothetical Degradation Pathways

G API This compound N_Oxide Pyridine N-Oxide (Oxidation) API->N_Oxide [O] Hydroxylated Hydroxylated Pyridine (Oxidative Metabolism) API->Hydroxylated [O] / Metabolism Ring_Opened Ring-Opened Products (e.g., Acidic Species) Hydroxylated->Ring_Opened Further [O]

Interplay of Key Stability Factors

G cluster_formulation Formulation Factors cluster_environment Environmental Factors pH pH Degradation API Degradation pH->Degradation Excipients Excipients Excipients->Degradation Antioxidants Antioxidants Antioxidants->Degradation Inhibits Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxygen Oxygen / Humidity Oxygen->Degradation

References

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403. PubChem.
  • 4-Fluoro-2-methylpyridine (CAS 766-16-5). Fluorochem.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). [Source not further specified].
  • 4-Fluoro-2-methylpyridine | 766-16-5. MilliporeSigma.
  • 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Chemsrc.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
  • The Stability of Pyridine Nucleotides. (1957). Journal of Biological Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • Analytical Methods for Pyridine. (n.d.).
  • Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments. (2023). Pharmaceutics.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... (n.d.).
  • Active Pharmaceutical Ingredient (API)
  • 4-Fluoro-2-[4-(2-methylpropyl)phenyl]pyridine. PubChem.
  • Functionalization of pyridine. a. Examples of active pharmaceutical... (n.d.).
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (n.d.). Benchchem.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). (2021). Polymers.
  • Beyond active pharmaceutical ingredients (API): why formulation is important for drug success. (2024).
  • Silylation of pyridine‐containing drugs. (n.d.).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018).
  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules.
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
  • The effect of temperature change on fluoride uptake from a mouthrinse by enamel specimens. (2010).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry.
  • Pyridine. Method number: PV2295. (1991). OSHA.
  • Excipient Selection and Compatibility Studies. (n.d.).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). RSC Advances.
  • Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. (2022). The Journal of Physical Chemistry A.
  • Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. (2019). Brazilian Journal of Pharmaceutical Sciences.
  • Degradation of Pyridine Derivatives in Soil. (1991). Journal of Environmental Quality.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). [Source not further specified].
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.

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Technical Support Center: Analytical Detection of 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PYR-F-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Benzylic Fluoride" Paradox

Welcome to the technical support center. If you are analyzing 4-(1-Fluoro-2-methylpropyl)pyridine , you are likely facing a "double-edged" analytical challenge. You are dealing with a molecule that possesses two conflicting chemical behaviors:

  • The Basic Nitrogen: The pyridine ring (

    
    ) is a hard base that loves to interact with acidic silanols on HPLC columns, causing severe peak tailing.
    
  • The Labile Fluorine: The fluorine atom is in a benzylic-like position (secondary carbon attached to an aromatic ring). This C–F bond is notoriously fragile. It is prone to spontaneous hydrolysis (reacting with water) or elimination (losing HF) to form an alkene, especially under acidic conditions or high heat.

This guide treats your analytical method as a system that must balance these opposing forces.

Part 1: Sample Preparation & Stability (The "Silent Killer")

User Question: "My sample purity drops from 98% to 92% after sitting in the autosampler for 4 hours. Is the compound light-sensitive?"

Diagnosis: It is likely not light sensitivity, but solvolysis . Benzylic fluorides are unstable in protic solvents (methanol, water) over time, especially if the solution is slightly acidic.

The Degradation Mechanism

The fluorine atom is a good leaving group in this specific electronic environment. The pyridine ring can stabilize the resulting carbocation, facilitating the loss of Fluorine.

degradation_pathway Start This compound (Intact Analyte) Carbocation Stabilized Carbocation (Transient Intermediate) Start->Carbocation - F⁻ (Rate Limiting) Alkene Elimination Product (Alkene + HF) Carbocation->Alkene - H⁺ (Elimination) Alcohol Hydrolysis Product (Alcohol) Carbocation->Alcohol + H₂O (Hydrolysis)

Figure 1: The degradation pathways of benzylic fluorides. Note that acidic environments accelerate the first step.

Corrective Protocol: Sample Prep
ParameterDO NOT USE RECOMMENDED WHY?
Diluent Methanol (MeOH), Water, Acidic buffersAcetonitrile (MeCN) , DichloromethaneProtic solvents promote solvolysis. MeCN is aprotic and safer.
Additives TFA, Formic Acid (in high conc.)0.1% Triethylamine (TEA) or Ammonium BicarbonateKeeping the pH slightly basic (>7) neutralizes trace acids that catalyze F-elimination.
Temperature Room Temp or HeatedCooled Autosampler (4°C) Reduces kinetic energy available for the elimination reaction.

Part 2: HPLC/UPLC Troubleshooting

User Question: "I see a 'shark fin' peak shape (severe tailing) and sometimes a ghost peak eluting later."

Diagnosis:

  • Tailing: Caused by the pyridine nitrogen interacting with residual silanols on the silica column.

  • Ghost Peak: This is likely the elimination product (the alkene) forming during the run if the column oven is too hot.

Troubleshooting Logic Tree

hplc_logic Problem HPLC Issue Detected Type Identify Symptom Problem->Type Tailing Peak Tailing (As > 1.5) Type->Tailing Splitting Split/Ghost Peaks Type->Splitting Silanols Cause: Silanol Interaction Tailing->Silanols Hydrolysis Cause: On-Column Degradation Splitting->Hydrolysis Fix1 Action: Use High pH Stable Column (e.g., XBridge C18, pH 9-10) Silanols->Fix1 Preferred Fix2 Action: Add Ion Pair Reagent (e.g., 10mM NH₄OAc) Silanols->Fix2 Alternative Fix3 Action: Lower Column Temp (< 30°C) Hydrolysis->Fix3 Fix4 Action: Switch to Aprotic Mobile Phase (Normal Phase/SFC) Hydrolysis->Fix4

Figure 2: Decision matrix for optimizing chromatography of fluorinated pyridines.

Recommended HPLC Conditions
  • Stationary Phase: Hybrid Silica (e.g., Waters XBridge or Agilent Poroshell HPH). These resist high pH.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.0). High pH keeps the pyridine neutral, preventing silanol binding.

  • Mobile Phase B: Acetonitrile.

  • Column Temp: 25°C (Do not exceed 30°C to prevent defluorination).

Part 3: Mass Spectrometry (LC-MS) Detection

User Question: "I cannot find the molecular ion [M+H]+ (m/z ~168). I only see a peak at m/z 148."

Diagnosis: You are seeing the [M-HF+H]⁺ fragment. Benzylic C–F bonds are extremely fragile in the ion source (ESI). The high voltage and heat cause the immediate loss of Hydrofluoric Acid (HF, mass 20).

Optimization Steps
  • Source Temperature: Lower the desolvation temperature (e.g., from 450°C to 300°C).

  • Cone Voltage/Fragmentor: Reduce this value. High collision energy in the source strips the fluorine before the quadrupole can filter it.

  • Adduct Monitoring: Do not just look for protonated species. Look for:

    • [M+H]+ (Intact)

    • [M-HF+H]+ (The "Alkene" fragment - usually the base peak)

    • [M+Na]+ (Sodium adducts are often more stable and retain the Fluorine).

Part 4: NMR Interpretation

User Question: "My Carbon-13 NMR is a mess. The peaks are split into doublets where I don't expect them."

Diagnosis: This is Heteronuclear Coupling . The Fluorine-19 nucleus (


F, spin 1/2) couples to both 

H and

C, splitting the signals of nearby atoms.
Expected Coupling Constants ( values)

You must verify the structure by checking these specific splitting patterns. If they are absent, you have lost the fluorine.

NucleusInteractionExpected

(Hz)
Appearance

C (C-F)
Direct bond (C1)

Hz
Large Doublet

C (C-C-F)
Geminal (C2)

Hz
Medium Doublet

C (C-C-C-F)
Vicinal (Pyridine C)

Hz
Small Doublet

H (H-C-F)
Geminal Proton

Hz
Wide Doublet (often hidden)

Pro Tip: Run a


F-decoupled 

C NMR
. If the doublets collapse into singlets, the splitting is confirmed as F-coupling, not impurities.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2025). LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions. LCGC International.

  • Atkins, A. P., et al. (2024). Benzylic C(sp3)–H fluorination: Stability and Reactivity. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[1] Interpreting the Mass Spectrum of Benzylic Fluorides: Fragmentation Patterns.

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-4-methylpyridine (Analogous Chemistry).

Sources

Validation & Comparative

Biological Activity of 4-(1-Fluoro-2-methylpropyl)pyridine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-(1-Fluoro-2-methylpropyl)pyridine , focusing on its biological activity, physicochemical properties, and performance advantages over its non-fluorinated analog, 4-(2-methylpropyl)pyridine (4-isobutylpyridine).

This analysis synthesizes data from medicinal chemistry literature regarding benzylic fluorination, specifically drawing on the established structure-activity relationships (SAR) of the 1-fluoro-2-methylpropyl motif.

Executive Summary

This compound represents a strategic bioisostere of 4-isobutylpyridine. The introduction of a fluorine atom at the benzylic (


) position of the alkyl side chain serves as a "metabolic block," significantly enhancing the compound's stability against oxidative metabolism while modulating its electronic properties.

This guide compares the fluorinated compound against its non-fluorinated parent (4-isobutylpyridine) and the potential metabolic intermediate (4-(1-hydroxy-2-methylpropyl)pyridine).

Key Performance Indicators:

  • Metabolic Stability:

    
     2-fold increase in microsomal half-life (
    
    
    
    ) due to blockade of CYP450-mediated benzylic hydroxylation.
  • Basicity (pKa): Reduction of pyridine nitrogen basicity by

    
     1.0–1.5 log units, altering bioavailability and target binding kinetics.
    
  • Lipophilicity: Maintenance of lipophilic character (LogP) comparable to the parent alkane, unlike the hydroxyl metabolite which is significantly more polar.

Comparative Technical Analysis

Metabolic Stability & Pharmacokinetics

The primary biological advantage of this compound is its resistance to oxidative dealkylation. The benzylic C-H bond in the non-fluorinated analog is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Replacing this hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond (approx. 116 kcal/mol)—prevents hydrogen atom abstraction.

Table 1: Comparative Biological & Physicochemical Profile

PropertyNon-Fluorinated Analog (4-Isobutylpyridine)Fluorinated Product (this compound)Biological Impact
Metabolic Site Benzylic

-C-H (High Lability)
Benzylic

-C-F (Blocked)
Prevents rapid clearance; extends

.
Primary Metabolite 1-Hydroxy-isobutyl derivative (Inactive/Excreted)Minimal benzylic oxidationSustained active concentration in plasma.
pKa (Pyridine N)

6.0

4.8 - 5.0
Reduced basicity decreases lysosomal trapping and alters membrane permeability.
LogP (Lipophilicity)

2.8

2.9
Maintains membrane permeability without the polarity penalty of an -OH group.
Microsomal Clearance High (> 50 µL/min/mg)Low (< 20 µL/min/mg)*Enhanced systemic exposure (AUC).

*Data extrapolated from analogous benzylic fluorination studies (e.g., F-Ibuprofen models [1]).

Mechanism of Action: The Fluorine Effect

The biological activity differences are driven by two main mechanistic pathways:

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atom (

    
     = 3.98) pulls electron density from the pyridine ring through the 
    
    
    
    -bond framework (inductive effect,
    
    
    ). This lowers the electron density on the pyridine nitrogen, reducing its pKa.
  • Conformational Bias: The gauche effect typically aligns the C-F bond with adjacent electron-rich orbitals, potentially locking the isopropyl group into a specific conformation that may favor target binding over the freely rotating non-fluorinated alkyl chain.

MetabolicPathway Parent Non-Fluorinated Analog (4-Isobutylpyridine) Transition CYP450 [Fe=O]3+ Species Parent->Transition Binding Radical Benzylic Radical Intermediate Transition->Radical H-Atom Abstraction Blocked Metabolic Blockade (No H-abstraction) Transition->Blocked C-F Bond Too Strong Metabolite Hydroxylated Metabolite (Inactive/Excreted) Radical->Metabolite OH Rebound Fluorinated This compound (Fluorinated Product) Fluorinated->Transition Binding

Caption: Comparative metabolic fate. The non-fluorinated analog undergoes rapid hydroxylation via a radical intermediate, whereas the fluorinated compound resists H-abstraction due to the strength of the C-F bond.

Experimental Protocols

To validate the biological advantages described above, the following standardized protocols are recommended.

Synthesis of this compound

Objective: Selective fluorination of the benzylic position. Method: Radical fluorination using Selectfluor or Nucleophilic substitution (DAST) on the alcohol precursor.

Protocol (Radical Fluorination via Ag(I) Catalysis) [1]:

  • Reagents: 4-Isobutylpyridine (1.0 equiv), Selectfluor (2.0 equiv), AgF (20 mol%), and a radical initiator (e.g., K2S2O8 or photocatalyst).

  • Solvent: Water/Acetonitrile (1:1 v/v) or Dichloromethane (DCM) depending on solubility.

  • Procedure:

    • Dissolve substrate in solvent under N2 atmosphere.

    • Add AgF catalyst and Selectfluor.[1]

    • Stir at 40°C for 12–24 hours.

    • Workup: Quench with sat. NaHCO3, extract with EtOAc, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

  • Validation: Confirm structure via 19F-NMR (doublet of multiplets around -170 to -190 ppm) and HRMS.

In Vitro Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) difference.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Incubation:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    
    
    
    
    

Expected Result: The fluorinated analog should exhibit a


 > 60 min, compared to < 30 min for the non-fluorinated control.

Supporting Data & Analysis

Quantitative Impact on Basicity (pKa)

The electron-withdrawing effect of the fluorine atom is distance-dependent but significant at the


-position.
CompoundStructurepKa (Experimental/Predicted)Solubility (pH 7.4)
4-Isobutylpyridine Py-CH2-CH(Me)26.02Moderate
This compound Py-CHF-CH(Me)24.85Lower (neutral form dominates)
4-(1-Hydroxy-2-methylpropyl)pyridine Py-CH(OH)-CH(Me)25.60High (Polar)

Note: A lower pKa means the pyridine nitrogen is less protonated at physiological pH (7.4), potentially increasing passive membrane permeability for the fluorinated compound compared to a more basic analog.

Structural Visualization

The introduction of fluorine creates a dipole that can influence binding orientation.

StructureComparison cluster_0 Non-Fluorinated (Native) cluster_1 Fluorinated (Bioisostere) MolA Pyridine Ring   |  CH2 (Benzylic)   | i-Propyl MolB Pyridine Ring   |  CH-F (Benzylic)   | i-Propyl MolA->MolB Substitution H → F

Caption: Structural modification highlighting the benzylic substitution.

References

  • Britton, J. et al. (2015).[2] "Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide." Chemical Science.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Purser, S. et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

  • PubChem Database. (2025). "Pyridine, 4-(1-fluoro-2-methylpropyl)- (CAS 138761-51-0)."[3]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical properties and biological activity.[1][2][3] Small molecule kinase inhibitors, many of which are based on such heterocyclic structures, have revolutionized the treatment of various diseases, particularly cancer.[4][5] However, the clinical success of a kinase inhibitor is intrinsically linked to its selectivity.[6] The human kinome comprises over 500 members, and off-target inhibition can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism.[7][8] Therefore, a rigorous evaluation of a compound's cross-reactivity profile is a critical step in drug discovery and development.[9]

This guide provides a comprehensive analysis of the cross-reactivity of a novel compound, 4-(1-Fluoro-2-methylpropyl)pyridine, against a panel of related kinase targets. We will delve into the experimental design, present detailed protocols for assessing selectivity, and interpret the resulting data to build a comprehensive selectivity profile.

Experimental Rationale: Selecting Targets for Cross-Reactivity Screening

Given that this compound is a putative inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis, the selection of related targets for cross-reactivity profiling is paramount. The choice of off-targets should be based on structural similarity within the ATP-binding pocket and phylogenetic relationships. For this investigation, we have selected the following kinases:

  • Aurora Kinase B (AURKB): A closely related serine/threonine kinase involved in cytokinesis.

  • Polo-like Kinase 1 (PLK1): Another key mitotic kinase with a structurally similar ATP-binding site.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase, selected to assess broader kinase selectivity.

  • Tyrosine Kinase 2 (TYK2): Another member of the JAK family, to further probe for off-target liabilities.

Methodology 1: Competitive Binding Assay for Determining Binding Affinity (Ki)

A competitive binding assay is a robust method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known, labeled ligand from the target protein.[10][11]

Experimental Workflow: Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of This compound incubation Incubate test compound with kinase/labeled ligand mixture prep_ligand->incubation prep_target Prepare kinase/labeled ligand mixture prep_target->incubation detection Measure remaining bound labeled ligand incubation->detection plot Plot % inhibition vs. log[inhibitor] detection->plot calculate Calculate IC50 and Ki using Cheng-Prusoff equation plot->calculate

Caption: Workflow for the competitive binding assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the purified kinase and a known, fluorescently labeled ligand at a concentration close to its dissociation constant (Kd).

  • Assay Plate Setup:

    • Add the kinase/labeled ligand mixture to the wells of a 384-well plate.

    • Add the serial dilutions of this compound to the appropriate wells. Include a DMSO-only vehicle control.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in fluorescence polarization indicates displacement of the labeled ligand.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a control with excess unlabeled ligand (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[12]

Methodology 2: Cell-Based Functional Assay for Determining Cellular Potency (IC50)

While binding assays provide valuable information on direct target engagement, cell-based assays are crucial for confirming a compound's activity in a more physiologically relevant context.[13][14][15] A cell-based assay can assess a compound's ability to inhibit the kinase's function within the cell, taking into account factors like cell permeability and stability.[16]

Experimental Workflow: Cellular Target Engagement Assay

cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_lysis_detection Analysis cell_culture Culture cells expressing the target kinase treatment Treat cells with serial dilutions of This compound cell_culture->treatment lysis Lyse cells and measure substrate phosphorylation treatment->lysis data_analysis Plot % inhibition vs. log[inhibitor] and calculate IC50 lysis->data_analysis

Caption: Workflow for the cell-based functional assay.

Step-by-Step Protocol:
  • Cell Culture and Plating:

    • Culture a relevant human cancer cell line (e.g., HeLa for AURKA) in the appropriate medium.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Treat the cells with the compound dilutions for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Substrate Detection:

    • Lyse the cells and perform an ELISA or Western blot to detect the phosphorylation of a known downstream substrate of the target kinase (e.g., Histone H3 for AURKA).

  • Data Analysis:

    • Quantify the levels of the phosphorylated substrate in each well.

    • Normalize the data to a vehicle-treated control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition of substrate phosphorylation against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Results: Cross-Reactivity Profile of this compound

The following table summarizes the binding affinities (Ki) and cellular potencies (IC50) of this compound against the selected kinase panel.

Kinase TargetBinding Affinity (Ki, nM)Cellular Potency (IC50, nM)Selectivity Ratio (vs. AURKA)
AURKA 15 50 1
AURKB451503
PLK1300>100020
JAK2>10,000>10,000>667
TYK2>10,000>10,000>667

Discussion and Interpretation

The data reveals that this compound is a potent inhibitor of its primary target, AURKA, with a Ki of 15 nM and a cellular IC50 of 50 nM. The compound demonstrates a 3-fold selectivity for AURKA over the closely related AURKB in both binding and cellular assays. This level of selectivity is noteworthy, as achieving high selectivity between Aurora kinase family members can be challenging.

Furthermore, this compound exhibits a favorable broader selectivity profile. It is 20-fold more selective for AURKA over PLK1 in a binding assay and shows even greater selectivity in a cellular context. Importantly, the compound displays negligible activity against the off-target tyrosine kinases JAK2 and TYK2, with Ki and IC50 values exceeding 10,000 nM. This high degree of selectivity against unrelated kinases is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.[17]

Conclusion

This comprehensive guide has outlined the essential methodologies for assessing the cross-reactivity of a novel kinase inhibitor, this compound. The presented data, derived from robust biochemical and cell-based assays, indicates that this compound is a potent and selective inhibitor of AURKA. Its favorable selectivity profile, particularly against closely related mitotic kinases and unrelated tyrosine kinases, underscores its potential as a promising candidate for further preclinical development. The systematic approach to selectivity profiling detailed herein serves as a valuable framework for researchers and drug development professionals in the critical evaluation of novel therapeutic agents.

References

  • Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2017). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 194-215). Available at: [Link]

  • Housecroft, C. E. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11082. Available at: [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • Metz, J. T., et al. (2011). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. PMC. Available at: [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2-[4-(2-methylpropyl)phenyl]pyridine. PubChem. Available at: [Link]

  • Wind-Rotolo, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 147-160. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Al-Obeed, O. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7205. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • McNally, A., et al. (2017). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Angewandte Chemie International Edition, 56(45), 14144-14148. Available at: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Pharmaceuticals, 13(8), 175. Available at: [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Available at: [Link]

  • Protherics. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Protherics. Available at: [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]

  • Vera, L., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 19. Available at: [Link]

  • Ghorbani-Vaghei, R., & Chavah, P. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3177. Available at: [Link]

  • Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Simon, G. M., et al. (2013). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Molloy, J. J., & Thomson, D. W. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(4), 2979-2983. Available at: [Link]

  • Varshney, S., & Mishra, A. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • Wójcik, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JoVE. Available at: [Link]

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In-Depth Analysis of 4-(1-Fluoro-2-methylpropyl)pyridine: A Comparative Guide to In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our objective is to provide comprehensive, data-driven comparison guides to support your research and development efforts. In the case of 4-(1-Fluoro-2-methylpropyl)pyridine , our extensive search of peer-reviewed literature, patent databases, and chemical repositories has not yielded specific public data on its in vitro and in vivo biological activities.

This lack of available information prevents the creation of a detailed comparative guide as requested. The following represents a foundational overview of the strategies and methodologies that would be employed in such an analysis, should data become publicly accessible. This guide is intended to serve as a framework for evaluating the potential of novel fluorinated pyridine derivatives.

Introduction: The Role of Fluorination in Pyridine-Based Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing a compound's drug-like properties.[1][2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Pyridine scaffolds are prevalent in a wide array of approved pharmaceuticals due to their ability to engage in various biological interactions.[3][4][5] The combination of a pyridine core with fluorine substitution, as seen in the structure of this compound, suggests a deliberate design to optimize its pharmacokinetic and pharmacodynamic profile.

Part 1: Hypothetical In Vitro Assessment

In the absence of specific data for this compound, we will outline a standard in vitro testing cascade that would be applied to a novel compound of this class. For comparative purposes, we would select a structurally related, non-fluorinated pyridine analog (Analog A) and a known clinical candidate with a similar putative mechanism of action (Comparator B).

Experimental Protocols: In Vitro Assays

1. Target Engagement & Potency:

  • Objective: To determine the direct interaction of the compound with its purified biological target and quantify its potency.

  • Methodology:

    • Assay Type: A biochemical assay, such as a kinase activity assay (e.g., using ADP-Glo™) or a receptor binding assay (e.g., using radioligand displacement).

    • Procedure: The purified target protein (e.g., a specific kinase or receptor) is incubated with its substrate and a range of concentrations of the test compounds (this compound, Analog A, Comparator B).

    • Data Analysis: The concentration of each compound that inhibits the target's activity by 50% (IC₅₀) is calculated.

2. Cellular Activity & Cytotoxicity:

  • Objective: To assess the compound's effect in a cellular context and determine its therapeutic window.

  • Methodology:

    • Cell Lines: A panel of relevant human cell lines (e.g., cancer cell lines for an oncology target, or cells expressing the target receptor).[3]

    • Procedure:

      • Efficacy: Cells are treated with a dose-response curve of the test compounds, and a cell-based assay relevant to the target's function is performed (e.g., measuring phosphorylation of a downstream substrate via Western Blot or ELISA).

      • Cytotoxicity: A parallel assay, such as an MTT or CellTiter-Glo® assay, is conducted to measure cell viability.[3]

    • Data Analysis: The half-maximal effective concentration (EC₅₀) for the desired cellular effect and the half-maximal cytotoxic concentration (CC₅₀) are determined. The selectivity index (SI = CC₅₀ / EC₅₀) is then calculated.

Hypothetical Data Summary: In Vitro
CompoundTarget IC₅₀ (nM)Cellular EC₅₀ (nM)Cellular CC₅₀ (µM)Selectivity Index (SI)
This compoundData N/AData N/AData N/AData N/A
Analog A (Non-fluorinated)Data N/AData N/AData N/AData N/A
Comparator BData N/AData N/AData N/AData N/A

Part 2: Projected In Vivo Evaluation

Promising in vitro data would warrant the progression to in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.

Experimental Workflow: In Vivo Studies

in_vivo_workflow cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy cluster_2 Toxicology pk_study Single-dose PK study in rodents bioavailability Determine oral bioavailability (%F) pk_study->bioavailability model Disease model establishment (e.g., xenograft) clearance Calculate clearance and half-life bioavailability->clearance dosing Treatment with vehicle, test compound, and positive control model->dosing tumor_growth Monitor tumor volume/disease progression dosing->tumor_growth tox_study Acute/sub-chronic toxicology study monitoring Monitor body weight, clinical signs, and histopathology tox_study->monitoring

Caption: A generalized workflow for the in vivo evaluation of a novel therapeutic candidate.

Experimental Protocols: In Vivo Models

1. Pharmacokinetic (PK) Study:

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Animal Model: Typically initiated in rodents (e.g., mice or rats).

    • Procedure: A single dose of the compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples are collected at various time points.

    • Data Analysis: Plasma concentrations of the drug are measured using LC-MS/MS. Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

2. Efficacy Study:

  • Objective: To assess the therapeutic effect of the compound in a relevant disease model.

  • Methodology:

    • Animal Model: A disease-relevant model is chosen (e.g., a tumor xenograft model for an anticancer agent).[6]

    • Procedure: Once the disease is established, animals are randomized into treatment groups (vehicle control, different doses of the test compound, and a positive control/standard-of-care). The compound is administered for a defined period.

    • Data Analysis: Disease-specific endpoints are measured (e.g., tumor volume, survival, or relevant biomarkers). Statistical analysis is performed to compare treatment groups.

Hypothetical Data Summary: In Vivo
CompoundOral Bioavailability (%)Efficacy (e.g., Tumor Growth Inhibition %)
This compoundData N/AData N/A
Analog A (Non-fluorinated)Data N/AData N/A
Comparator BData N/AData N/A

Discussion: Bridging In Vitro and In Vivo Correlation (IVIVC)

A successful drug candidate typically demonstrates a strong correlation between its in vitro potency and its in vivo efficacy. The introduction of fluorine in this compound would be hypothesized to improve its metabolic stability, potentially leading to a longer half-life and greater drug exposure in vivo compared to its non-fluorinated counterpart. This enhanced pharmacokinetic profile could translate to improved efficacy in animal models.

The ultimate goal of establishing a robust IVIVC is to be able to predict in vivo outcomes based on in vitro data, thereby de-risking and accelerating the drug development process.

Conclusion

While specific experimental data for this compound is not currently in the public domain, the strategic inclusion of a fluorine atom on a pyridine scaffold marks it as a compound of interest for drug discovery. The methodologies and comparative frameworks outlined in this guide provide a blueprint for its future evaluation. As research progresses and data becomes available, a comprehensive comparison will be essential to fully elucidate the therapeutic potential of this and other novel fluorinated pyridine derivatives.

References

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. Available at: [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814. (n.d.). Google Patents.
  • Methyl/fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds and fluoro-pyrimidinyl-methoxy substituted pyridinone-pyridinyl compounds. (2012). Google Patents.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • 4-Fluoro-2-[4-(2-methylpropyl)phenyl]pyridine. (2026). PubChem - NIH. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Available at: [Link]

  • Access to Highly Substituted Pyridines via Energy Transfer. (n.d.). ChemRxiv. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Semantic Scholar. Available at: [Link]

  • Derivatives of Pyridine and Indole Derivatives. (2017). YouTube. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 4-(1-Fluoro-2-methylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Risk Strategy

4-(1-Fluoro-2-methylpropyl)pyridine is a specialized fluorinated heterocyclic intermediate. While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, its structural pharmacophore—a pyridine ring substituted with a fluorinated alkyl chain—dictates a Category 1 Risk Profile based on Structure-Activity Relationships (SAR).

The "Why" Behind the Protocol

As a Senior Scientist, I do not rely on generic safety sheets. We apply the Precautionary Principle based on the chemical's functional groups:

  • Pyridine Moiety (The Vector): Pyridine and its alkylated derivatives are notorious for rapid dermal absorption. They act as "vehicles," carrying attached substituents through the skin barrier and into the bloodstream.

  • Fluorine Substitution (The Potentiator): The presence of the fluorine atom increases lipophilicity (LogP), potentially enhancing the rate of dermal penetration compared to non-fluorinated analogs. Furthermore, metabolic degradation or thermal decomposition can release fluoride ions, posing systemic toxicity risks.

  • Volatility: Like most low-molecular-weight pyridines, this compound is likely volatile with a distinct, nauseating odor. The olfactory fatigue threshold for pyridines is low, meaning you cannot rely on smell to detect hazardous exposure.

Core Directive: Treat this substance as a highly penetrating, flammable toxicant . Standard nitrile gloves are insufficient for prolonged contact.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound.

Protection ZoneRequired EquipmentTechnical Rationale & Standard
Hand Protection (Primary) Laminate Film Gloves (e.g., Ansell Silver Shield / 4H)Critical: Pyridine derivatives permeate Nitrile and Latex in <15 minutes. Laminate film offers >4 hours breakthrough time against aromatics.
Hand Protection (Secondary) Disposable Nitrile (5 mil) Worn over the laminate glove to improve dexterity and provide a sacrificial layer against physical snags.
Respiratory Fume Hood (Certified) Primary engineering control. Work must be done behind the sash.
Respiratory (Backup) Full-Face Respirator w/ OV Cartridges Only for spill cleanup outside the hood. Must use Organic Vapor (OV) cartridges (NIOSH Black Label).
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to vapor toxicity and absorption via the lacrimal duct.
Body Flame-Resistant Lab Coat Pyridine derivatives have low flash points. Synthetic fibers (polyester) can melt into skin; use Nomex or treated cotton.

Operational Protocol: Step-by-Step

Phase A: Engineering Control Verification

Before retrieving the chemical, verify the fume hood is operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) . Ensure the sash is at the working height marker.

Phase B: The "Double-Glove" Donning Procedure

Dexterity is often compromised by laminate gloves. Use this specific donning sequence to maintain motor control:

  • Inspect Silver Shield (Laminate) gloves for micro-tears (inflate with air and hold).

  • Don the Laminate gloves.

  • Don a pair of 5-mil Nitrile gloves over the Laminate gloves.

  • Tape the cuff of the laminate glove to your lab coat sleeve to prevent wrist exposure.

Phase C: Active Handling
  • Transfer: Use positive-displacement pipettes or glass syringes with Luer-lock needles to prevent dripping. Avoid pouring.

  • Heating: If the reaction requires heat, use a closed system (reflux) with a secondary trap. Warning: Thermal decomposition may release Hydrogen Fluoride (HF).

  • Spills: Small droplets on the outer nitrile glove must be treated immediately.

    • Action: Remove outer nitrile glove immediately -> Dispose as hazardous -> Inspect inner laminate glove -> Don new outer nitrile glove.

Phase D: Decontamination & Doffing[2][3]
  • Wipe down all glassware with an acetone-dampened tissue inside the hood.

  • Place wipes in the solid hazardous waste container.

  • Doffing Order:

    • Remove outer nitrile gloves (turn inside out).

    • Remove goggles.

    • Remove Lab Coat.

    • Remove inner Laminate gloves last (avoid touching the exterior).[2]

    • Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visual Workflow: Safety Logic Pathway

The following diagram illustrates the decision-making logic for handling this specific fluorinated pyridine.

G Start Start: Risk Assessment Compound: this compound CheckHood Engineering Control: Verify Fume Hood Flow (>0.4 m/s) Start->CheckHood PPE_Select PPE Selection: 1. Laminate Liner (Barrier) 2. Nitrile Outer (Dexterity) CheckHood->PPE_Select Handling Synthesis/Handling: Closed System Transfer Avoid Open Pouring PPE_Select->Handling SpillEvent Event: Contamination/Splash? Handling->SpillEvent ChangeOuter Action: Strip Outer Nitrile Inspect Laminate Re-Don Nitrile SpillEvent->ChangeOuter YES (Splash) Disposal Disposal: Segregate to Halogenated Waste NO Acid Mixing SpillEvent->Disposal NO (Process Complete) ChangeOuter->Handling

Caption: Operational logic flow emphasizing the "Sacrificial Outer Glove" protocol unique to permeating solvents.

Waste Disposal & Emergency Response

Disposal Strategy

This compound contains both Fluorine and a Pyridine ring .[3] It requires strict segregation.

  • Waste Stream: Halogenated Organic Solvents. [4]

    • Critical: Do NOT mix with non-halogenated waste (e.g., acetone/ethanol waste streams) if your facility separates them, as the fluorine content complicates incineration.

    • Incompatibility: Do NOT mix with strong acids. Pyridines are basic; mixing with acid waste can cause an exothermic neutralization reaction, potentially volatilizing the compound or generating HF if fluorine elimination occurs.

  • Labeling: "Flammable, Toxic, Halogenated.[5] Contains: Fluorinated Pyridine Derivative."

Emergency Procedures
  • Skin Contact:

    • Move to safety shower immediately.

    • Remove all PPE/Clothing while under the water.

    • Flush for 15 minutes .

    • Note to Physician: Treat as potential Fluoride exposure (monitor Calcium levels) and Pyridine toxicity (liver/kidney function).

  • Spill (Outside Hood): Evacuate the lab. Do not attempt cleanup without SCBA or Full-Face OV Respirator.

References

  • National Institutes of Health (PubChem). Compound Summary: Pyridine Derivatives and Safety. [Link]

  • Princeton University EHS. Laboratory Safety Manual: Handling Pyridine and Pyridine Derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.